5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(7)2-8-6(10)5(3)9(11)12/h2H,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPNHVCGSASGIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617174 | |
| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
228410-90-0 | |
| Record name | 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Elucidation of the Molecular Structure of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, a substituted pyridinone derivative of interest to researchers and professionals in drug discovery and development. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of reported data for structurally related analogues and predicted spectroscopic values to facilitate its identification and characterization.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyridinone core. The structure is characterized by a bromine atom at position 5, a methyl group at position 4, and a nitro group at position 3. The pyridinone ring exists in tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms, though the lactam form generally predominates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1446237-40-6 | IndiaMART |
| Molecular Formula | C₆H₅BrN₂O₃ | (Calculated) |
| Molecular Weight | 233.02 g/mol | (Calculated) |
| Appearance | Predicted to be a powder | IndiaMART |
Note: The molecular formula provided by the supplier (C6H5BrN2O) appears to be incorrect and has been corrected to C6H5BrN2O3 based on the chemical structure.
Predicted Spectroscopic Data for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~12-14 | Singlet (broad) | 1H | N-H | The acidic proton of the lactam is expected to be broad and may exchange with D₂O. |
| ~8.0-8.5 | Singlet | 1H | C6-H | The chemical shift is influenced by the electron-withdrawing nitro and bromo groups. |
| ~2.3-2.5 | Singlet | 3H | C4-CH₃ | The methyl group is expected to be a singlet in this environment. |
Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160-165 | C2 (C=O) | The carbonyl carbon is expected in this downfield region. |
| ~145-150 | C4 | Carbon bearing the methyl group. |
| ~135-140 | C6 | Aromatic carbon adjacent to the nitrogen. |
| ~130-135 | C3 | Carbon bearing the nitro group. |
| ~105-110 | C5 | Carbon bearing the bromine atom. |
| ~15-20 | C4-CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | N-H | Stretching |
| 2950-2850 | C-H (methyl) | Stretching |
| ~1650-1700 | C=O (lactam) | Stretching |
| ~1580, ~1470 | C=C, C=N | Ring Stretching |
| ~1550, ~1350 | N-O (nitro) | Asymmetric & Symmetric Stretching |
| ~600-700 | C-Br | Stretching |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data
| m/z | Ion | Notes |
| 232/234 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| 216/218 | [M-O]⁺ | Loss of an oxygen atom from the nitro group. |
| 186/188 | [M-NO₂]⁺ | Loss of the nitro group. |
| 158/160 | [M-NO₂-CO]⁺ | Subsequent loss of carbon monoxide. |
Proposed Experimental Protocols
The following are proposed methodologies for the synthesis and characterization of this compound, adapted from procedures for structurally similar compounds.
Proposed Synthesis
A plausible synthetic route to this compound involves the hydrolysis of a 2-alkoxy or 2-halo precursor. A potential starting material is 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Protocol: Hydrolysis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in a suitable solvent such as a mixture of acetic acid and hydrobromic acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-120 °C) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
Characterization Methods
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR Spectroscopy: Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer with KBr pellets or as a thin film.
-
Mass Spectrometry: Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
-
Melting Point: Determine the melting point using a standard melting point apparatus.
Visualizing the Elucidation Workflow
The logical flow for the synthesis and structural confirmation of this compound can be visualized as follows:
This diagram illustrates the proposed pathway from the precursor molecule through chemical transformation and purification, followed by a series of spectroscopic analyses that collectively lead to the confirmation of the final molecular structure.
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a substituted pyridinone derivative. The pyridinone scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.[1] The presence of a bromine atom, a methyl group, and a nitro group on the pyridinone ring suggests that this compound could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Pyridinone derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[2]
This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this guide also includes detailed experimental protocols for the determination of its key physicochemical characteristics.
Tautomerism: It is important to note that this compound can exist in tautomeric forms: the lactam form (pyridin-2(1H)-one) and the lactim form (pyridin-2-ol). In solution and in the solid state, pyridinone derivatives predominantly exist in the more thermodynamically stable lactam form.[2] The CAS number 228410-90-0 is associated with the name 5-Bromo-4-methyl-3-nitropyridin-2-ol, which represents the lactim tautomer.[3][4][5][6]
Physicochemical Properties
The following table summarizes the key identifiers and physicochemical properties of this compound.
| Property | Data | Reference(s) |
| IUPAC Name | This compound | - |
| Synonyms | 5-Bromo-4-methyl-3-nitropyridin-2-ol, 5-BROMO-2-HYDROXY-3-NITRO-4-PICOLINE | [5] |
| CAS Number | 228410-90-0 | [3][4][5][6][7] |
| Molecular Formula | C₆H₅BrN₂O₃ | [3][6][7] |
| Molecular Weight | 233.02 g/mol | [3] |
| Appearance | Solid, Powder | [7] |
| Purity | ≥98% | [4][6] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Solubility | Data not available | - |
Spectroscopic Data
3.1 ¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 11-13 | br s | 1H | N-H (amide) |
| ~ 7.5-8.5 | s | 1H | C6-H (pyridyl) |
| ~ 2.0-2.5 | s | 3H | C4-CH₃ |
3.2 ¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~ 160-165 | C2 (C=O) |
| ~ 140-150 | C4 (C-CH₃) |
| ~ 135-145 | C6 (C-H) |
| ~ 125-135 | C3 (C-NO₂) |
| ~ 100-110 | C5 (C-Br) |
| ~ 15-20 | C4-CH₃ |
3.3 FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3300 | N-H stretch (amide) |
| 2900-3000 | C-H stretch (methyl) |
| ~ 1650 | C=O stretch (amide I) |
| 1580-1620 | C=C stretch (aromatic) |
| 1500-1550 | N-O asymmetric stretch (nitro) |
| 1330-1370 | N-O symmetric stretch (nitro) |
| 1000-1200 | C-N stretch |
| 600-800 | C-Br stretch |
3.4 Mass Spectrometry
| m/z | Assignment |
| 232/234 | [M]⁺, isotopic pattern for one bromine atom |
| 216/218 | [M-O]⁺ |
| 186/188 | [M-NO₂]⁺ |
Experimental Protocols
This section provides detailed methodologies for the synthesis and determination of the key physicochemical properties of this compound.
4.1 Synthesis
A plausible synthesis route for this compound involves the diazotization of 2-amino-5-bromo-4-methyl-3-nitropyridine followed by hydrolysis.[5]
Protocol:
-
Dissolve 2-amino-5-bromo-4-methyl-3-nitropyridine (1 equivalent) in water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated sulfuric acid.
-
Add sodium nitrite (2.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and then allow it to slowly warm to room temperature over 2 hours.
-
Heat the reaction mixture to 100 °C and maintain for 4 hours.
-
Cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
4.2 Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.[4][8][9][10][11]
Protocol:
-
Ensure the sample of this compound is finely powdered and completely dry.[9]
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 1-2 mm.[8][10]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to obtain an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, heat the sample at a rate of 1-2 °C per minute, starting from a temperature about 10-15 °C below the approximate melting point.[4]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point of the compound.
4.3 Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[1][2][5][6][7]
Protocol:
-
Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed flask.[5][7]
-
Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][6]
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. This can be achieved by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the sample using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
4.4 pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the pKa of a compound.[12][13][14][15][16]
Protocol:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12][14]
-
Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent system (e.g., water or a co-solvent mixture for poorly soluble compounds).[12]
-
Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12][14]
-
If necessary, adjust the initial pH of the solution to the acidic or basic range using a small amount of strong acid (e.g., HCl) or strong base (e.g., NaOH).
-
Titrate the solution with a standardized solution of strong base (e.g., 0.1 M NaOH) or strong acid (e.g., 0.1 M HCl) in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
4.5 NMR Spectroscopy
Protocol for ¹H and ¹³C NMR: [17][18][19][20][21]
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[17]
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
4.6 FT-IR Spectroscopy
Protocol for Solid Sample (Thin Film or KBr Pellet): [3][22]
-
Thin Solid Film Method: [3]
-
KBr Pellet Method: [22]
-
Grind 1-2 mg of the compound with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the IR spectrum.
-
4.7 Mass Spectrometry
Protocol for Electron Impact (EI) Mass Spectrometry:
-
Introduce a small amount of the sample into the mass spectrometer, where it is vaporized.
-
Bombard the vaporized molecules with a high-energy electron beam to induce ionization and fragmentation.
-
The resulting ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Biological Context and Potential Signaling Pathway
Nitroaromatic compounds, including nitropyridines, are known to possess a broad spectrum of biological activities, such as antibacterial, antifungal, and antitumor effects. A common mechanism of action for many antimicrobial nitro compounds involves the enzymatic reduction of the nitro group within the target cell. This reduction process can lead to the formation of highly reactive nitrogen species, such as nitroso and hydroxylamino derivatives, as well as superoxide radicals. These reactive species can induce cellular damage through various mechanisms, including DNA damage, protein inactivation, and disruption of cellular redox balance, ultimately leading to cell death.
The following diagram illustrates a plausible general signaling pathway for the bioactivation of a nitro-substituted pyridinone.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 5-BROMO-2-HYDROXY-3-NITRO-4-PICOLINE | 228410-90-0 [chemicalbook.com]
- 6. cynorlaboratories.com [cynorlaboratories.com]
- 7. CAS 228410-90-0: this compound [cymitquimica.com]
- 8. 228410-90-0 | 5-bromo-2-hydroxy-3-nitro-4-picoline | Bromides | Ambeed.com [ambeed.com]
- 9. echemi.com [echemi.com]
- 10. Pyridine: Structure, Properties, and Applications | Algor Cards [cards.algoreducation.com]
- 11. 5-Bromo-1,4-dimethyl-3-nitropyridin-2(1H)-one (1446237-40-6) for sale [vulcanchem.com]
- 12. 5-bromo-4-methyl-3-nitroso-1H-pyridin-2-one | C6H5BrN2O2 | CID 89145622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 5-Bromo-2-methyl-4-nitropyridine | C6H5BrN2O2 | CID 56923642 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. softbeam.net:8080 [softbeam.net:8080]
- 15. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | CymitQuimica [cymitquimica.com]
- 16. chemimpex.com [chemimpex.com]
- 17. 5-broMo-1,4-diMethyl-3-nitropyridin-2(1H)-one | 1446237-40-6 [chemicalbook.com]
- 18. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
- 19. 4-Bromo-5-Methyl-N-[1-(3-Nitropyridin-2-Yl)piperidin-4-Yl]-1h-Pyrrole-2-Carboxamide | C16H18BrN5O3 | CID 54759160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 [chemicalbook.com]
- 21. 884495-14-1|5-Bromo-2-methoxy-4-methyl-3-nitropyridine|BLD Pharm [bldpharm.com]
- 22. indiamart.com [indiamart.com]
An In-depth Technical Guide to 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one (CAS Number: 228410-90-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, CAS number 228410-90-0. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis. This document consolidates available data on its chemical properties, a detailed experimental protocol for its synthesis, and its current understanding within the broader context of medicinal chemistry.
Core Compound Information
This compound is a substituted pyridinone derivative. The presence of a bromine atom, a nitro group, and a methyl group on the pyridinone core makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the nitro group and the presence of a halogen provide multiple reactive sites for further chemical modifications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 228410-90-0 | N/A |
| Molecular Formula | C₆H₅BrN₂O₃ | [1] |
| Molecular Weight | 233.02 g/mol | N/A |
| Appearance | Light yellow solid | N/A |
| Purity | ≥ 98% (via HPLC) | N/A |
Table 2: Spectroscopic Data
| Type | Data | Source |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.97 (s, 1H), 8.01 (s, 1H), 2.21 (s, 3H) | N/A |
| LC/MS | m/z 233 ([M+H]⁺) | N/A |
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound has been reported. The synthesis starts from 5-bromo-4-methyl-3-nitro-pyridin-2-amine.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Methodology:
-
Reaction Setup: In a suitable reaction vessel, dissolve 28 g (121 mmol) of 5-bromo-4-methyl-3-nitro-pyridin-2-amine in 900 ml of water.
-
Acidification: Cool the solution to 0 °C using an ice bath. Slowly add 28 ml of concentrated sulfuric acid to the cooled solution.
-
Diazotization: Add 20.91 g (303 mmol) of sodium nitrite to the reaction mixture in batches. To control the reaction temperature, 100 ml of water can be added dropwise.
-
Reaction Progression: Stir the reaction mixture at 0 °C, after which it should be allowed to slowly warm to room temperature and maintained for 2 hours.
-
Heating: Subsequently, heat the reaction mixture to 100 °C and maintain this temperature for 4 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is then collected by filtration.
-
Purification: Wash the collected solid with water and dry to obtain 24.0 g (85% yield) of the target product, 5-bromo-4-methyl-3-nitro-2(1H)-pyridinone, as a light yellow solid.
Biological Activity and Applications
While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural class, pyridinones, is of significant interest in medicinal chemistry. Pyridinone derivatives have been investigated for a wide range of therapeutic applications.
Potential Areas of Application Based on Structural Analogs:
-
Kinase Inhibition: Pyridinone scaffolds are present in numerous kinase inhibitors, which are crucial in oncology for targeting signaling pathways that drive tumor growth. The core structure of this compound could serve as a starting point for the development of novel kinase inhibitors.
-
Antiviral and Antimicrobial Agents: Various substituted pyridinone derivatives have demonstrated potent antiviral and antimicrobial activities. The functional groups on the target compound could be modified to explore its potential in this therapeutic area.
-
Central Nervous System (CNS) Activity: Some pyridinone-based compounds have been explored for their effects on the central nervous system.
Logical Relationship for Drug Discovery Cascade
References
A Technical Guide to the Predicted Biological Activity of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive overview of the potential biological activities of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one based on the known bioactivities of structurally related compounds. As of the writing of this guide, comprehensive biological studies on this specific molecule are not extensively available in the public domain. The experimental protocols and data presented herein are illustrative and intended to guide future research.
Introduction
This compound is a substituted pyridinone derivative. The unique arrangement of its functional groups—a bromine atom, a nitro group, and a methyl group on a pyridinone core—suggests a potential for significant biological activity. The presence of both a halogen and a nitro group on an aromatic ring system is a common feature in various bioactive compounds. This guide synthesizes information from related chemical structures to forecast the potential antimicrobial and anticancer properties of this molecule and provides detailed hypothetical experimental frameworks for its investigation.
Predicted Biological Activities
Based on the analysis of structurally similar compounds, two primary areas of biological activity are predicted for this compound: antimicrobial and anticancer activities.
Antimicrobial Activity
The combination of a bromo and a nitro group on a heterocyclic scaffold is a known toxophore with antimicrobial properties. For instance, compounds like 5-bromo-5-nitro-1,3-dioxane (Bronidox) exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] The antimicrobial action of such molecules is often attributed to the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and subsequent disruption of microbial growth.[1][3][5]
Anticancer Activity
Derivatives of bromo-nitropyridines and related heterocyclic systems have shown promise as anticancer agents. For example, derivatives of 2-Bromo-4-methyl-5-nitropyridine are being explored for their potential as inhibitors of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle, making it a target for cancer therapeutics.[6] Furthermore, other bromo-substituted heterocyclic compounds, such as 5-bromo-7-azaindolin-2-one derivatives, have demonstrated potent antitumor activity.[7]
Quantitative Data on Predicted Biological Activities
The following tables present hypothetical quantitative data to serve as a benchmark for potential future experimental results.
Table 1: Predicted Minimum Inhibitory Concentrations (MICs) for Antimicrobial Activity
| Microorganism | Type | Predicted MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 8 - 32 |
| Bacillus subtilis | Gram-positive | 4 - 16 |
| Escherichia coli | Gram-negative | 16 - 64 |
| Pseudomonas aeruginosa | Gram-negative | 32 - 128 |
| Candida albicans | Fungus (Yeast) | 8 - 32 |
| Aspergillus niger | Fungus (Mold) | 16 - 64 |
Table 2: Predicted Half-Maximal Inhibitory Concentrations (IC50) for Anticancer Activity
| Human Cancer Cell Line | Cancer Type | Predicted IC50 (µM) |
| A549 | Lung Carcinoma | 5 - 20 |
| MCF-7 | Breast Adenocarcinoma | 10 - 30 |
| HCT116 | Colon Carcinoma | 2 - 15 |
| HepG2 | Hepatocellular Carcinoma | 7 - 25 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against various microorganisms.
-
Preparation of Stock Solution: Dissolve the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Preparation of Microplates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve final concentrations ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard and dilute it to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: MTT Assay for Cytotoxicity
This protocol describes the use of the MTT assay to evaluate the in vitro anticancer activity of the compound against human cancer cell lines.[8]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits 50% of cell growth, using appropriate software.
Signaling Pathways and Experimental Workflows
Predicted Mechanism of Action: PLK1 Inhibition
The structural similarity to other kinase inhibitors suggests that this compound might act by inhibiting key cell cycle kinases like PLK1. Inhibition of PLK1 disrupts mitotic progression, leading to cell cycle arrest and ultimately apoptosis in cancer cells.
Caption: Predicted signaling pathway of PLK1 inhibition.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of the biological activities of a novel compound like this compound.
Caption: General workflow for biological activity screening.
Conclusion
While dedicated research on this compound is still emerging, the analysis of its structural motifs strongly suggests its potential as a bioactive compound with both antimicrobial and anticancer properties. The proposed mechanisms, revolving around thiol oxidation for antimicrobial effects and kinase inhibition for anticancer activity, provide a solid foundation for future investigations. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to systematically evaluate the therapeutic potential of this promising molecule. Further empirical studies are essential to validate these predictions and fully elucidate the biological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of the antimicrobial compound 5-Bromo-5-nitro-1,3-dioxane (Bronidox) | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. US3772443A - 5-bromo-5-nitro-1,3-dioxane,process and antimicrobial compositions - Google Patents [patents.google.com]
- 5. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad range of biological activities.[1][2][3] This technical guide delves into the putative mechanism of action of a specific, highly functionalized derivative, 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one. While direct experimental data for this compound is limited, this document extrapolates from the extensive knowledge of the pyridinone class and the influence of its bromo, methyl, and nitro substituents to propose and detail plausible molecular mechanisms. This guide will explore potential actions as a kinase inhibitor and a covalent modifier of biological targets, providing a framework for future experimental validation.
The Pyridinone Core: A Foundation for Biological Activity
Pyridin-2(1H)-one and its derivatives are six-membered heterocyclic compounds that have garnered significant attention in drug discovery.[1] Their utility stems from a unique combination of features:
-
Hydrogen Bonding Capabilities: The pyridinone ring possesses both hydrogen bond donor (N-H) and acceptor (C=O) functionalities. This allows it to form multiple, specific interactions with biological targets like enzymes and receptors, mimicking peptide bonds.[2][3]
-
Bioisosteric Properties: The pyridinone moiety can serve as a bioisostere for amides, phenyl groups, and other heterocyclic rings, enabling chemists to fine-tune a molecule's properties while retaining its core binding interactions.[3]
-
Physicochemical Advantages: These scaffolds can influence a drug candidate's lipophilicity, aqueous solubility, and metabolic stability, all critical parameters in drug development.[3]
These characteristics have led to the successful development of pyridinone-containing drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][4]
Hypothesized Mechanisms of Action
The specific substitutions on the this compound ring system—a bromine atom at position 5, a methyl group at position 4, and a nitro group at position 3—are critical determinants of its likely biological activity. Based on the established roles of these functional groups in medicinal chemistry, two primary mechanisms of action are proposed: kinase inhibition and covalent inhibition.
Kinase Inhibition
The pyridinone scaffold is a well-established motif in the design of kinase inhibitors.[2] The planar ring system, coupled with its hydrogen bonding capacity, allows it to effectively occupy the ATP-binding site of kinases, often forming key interactions with the hinge region that connects the N- and C-lobes of the enzyme.[5]
The proposed interaction of this compound with a generic kinase active site is depicted below. The lactam NH and carbonyl oxygen can form hydrogen bonds with the kinase hinge, a common binding mode for pyridinone-based inhibitors. The substituents on the ring would then project into specific pockets of the active site, influencing potency and selectivity.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one literature review
An In-depth Technical Guide to 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted pyridine derivative. It exists in tautomeric equilibrium with its enol form, 3-bromo-4-methyl-5-nitropyridin-2-ol. The presence of a bromine atom, a methyl group, and a nitro group on the pyridinone ring makes it a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the presence of a reactive bromine atom suggest potential for various chemical transformations and biological activities. While direct biological studies on this specific compound are limited in the reviewed literature, its structural motifs are present in molecules with known pharmacological properties.
Physicochemical Properties
A summary of the key physicochemical properties for this compound (and its tautomer) is presented in Table 1. This data is compiled from various chemical supplier catalogs.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 3-bromo-4-methyl-5-nitropyridin-2-ol |
| CAS Number | 1049706-72-0 |
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| Appearance | Yellow solid (based on synthesis reports) |
| Purity | Typically >98% (as supplied commercially) |
Synthesis
The primary route for the synthesis of the title compound, in its enol form (3-bromo-4-methyl-5-nitropyridin-2-ol), involves the bromination of 4-methyl-5-nitropyridin-2-ol.
Experimental Protocol: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol
This protocol is adapted from supplementary materials provided by the Royal Society of Chemistry.
Reagents and Materials:
-
4-Methyl-5-nitropyridin-2-ol
-
Acetic acid (AcOH)
-
Bromine (Br₂)
-
Ice-water
-
Toluene
-
Acetonitrile (CH₃CN)
Procedure:
-
Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq, e.g., 104.5 g, 0.68 mol) in acetic acid (approx. 9.6 mL per g of starting material, e.g., 1000 mL).
-
Add bromine (6.0 eq, e.g., 208 mL) dropwise to the suspension over 1.5 hours.
-
Stir the mixture for 5 minutes after the addition is complete.
-
Pour the reaction mixture into ice-water (approx. 19 mL per g of starting material, e.g., 2000 mL).
-
Stir the resulting suspension for 1 hour.
-
Filter the suspension to collect the solid product.
-
Wash the residue with water (3 x approx. 1 mL per g of starting material, e.g., 3 x 100 mL).
-
Dry the solid product in vacuo.
-
Further purify by stripping with toluene (2 x approx. 5 mL per g of starting material, e.g., 2 x 500 mL) and acetonitrile (approx. 5 mL per g of starting material, e.g., 500 mL).
-
This procedure affords the title compound as a yellow solid with a reported yield of 91%.
Synthesis Workflow Diagram
The Discovery and Synthetic History of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound belonging to the substituted pyridinone class. Its intricate arrangement of a bromine atom, a methyl group, and a nitro group on a pyridin-2-one core makes it a molecule of significant interest in synthetic and medicinal chemistry. The electron-withdrawing nature of the nitro group, combined with the presence of a reactive bromine atom, opens up numerous possibilities for further chemical modifications, positioning it as a valuable building block for the synthesis of more complex molecules and potential pharmaceutical agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and key chemical data associated with this compound.
Discovery and History
The precise first synthesis of this compound is not prominently documented in the readily available scientific literature, suggesting it may have emerged from broader synthetic explorations of substituted pyridines rather than a targeted discovery effort. However, a key and well-documented method for its preparation was published in 2013 as part of the supporting information for a medicinal chemistry study, indicating its relevance as a chemical intermediate in contemporary drug discovery research. The history of this compound is thus intrinsically linked to the ongoing quest for novel molecular scaffolds in the development of new therapeutic agents. The broader class of bromonitropyridinones has been explored for various medicinal applications, leveraging their unique electronic and steric properties to interact with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1446237-40-6 | Commercial Supplier Data |
| Molecular Formula | C₆H₅BrN₂O₃ | Commercial Supplier Data |
| Molecular Weight | 233.02 g/mol | Calculated |
| Appearance | Yellow Solid | [1] |
| Purity | >98% | Commercial Supplier Data |
Synthetic Protocols
The synthesis of this compound can be achieved through a multi-step process, starting from commercially available precursors. Below are the detailed experimental protocols for the synthesis of the target compound and a key precursor.
Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol
This protocol is adapted from a 2013 publication by the Royal Society of Chemistry and represents a reliable method for the preparation of the title compound.[1]
Experimental Protocol:
-
Reaction Setup: Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL) in a suitable reaction vessel equipped with a dropping funnel and a magnetic stirrer.
-
Bromination: Add bromine (208 mL, 6 eq) dropwise to the suspension over a period of 1.5 hours.
-
Reaction Monitoring: After the addition is complete, stir the mixture for an additional 5 minutes.
-
Work-up: Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour.
-
Isolation: Collect the resulting precipitate by filtration.
-
Purification: Wash the residue with water (3 x 100 mL), dry in vacuo, and then strip with toluene (2 x 500 mL) and acetonitrile (500 mL).
-
Final Product: This procedure affords 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 4-Methyl-5-nitropyridin-2-ol | 154.12 | 104.5 | 0.68 |
| Bromine | 159.81 | 652.2 | 4.08 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 3-bromo-4-methyl-5-nitropyridin-2-ol | 233.02 | 143.8 | 91% |
Synthesis of the Precursor: 4-Methyl-5-nitropyridin-2-ol
The starting material for the final bromination step can be synthesized from simpler precursors, although it is also commercially available. The general synthetic strategy involves the nitration of a corresponding 4-methylpyridin-2-ol.
Synthetic Workflow and Logical Relationships
The following diagrams illustrate the synthetic pathways and logical relationships in the preparation of this compound and its key precursor.
Caption: Synthetic workflow for the bromination of 4-Methyl-5-nitropyridin-2-ol.
Caption: Logical relationship in the synthesis of the key precursor.
Conclusion
This compound is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and organic synthesis. While its specific discovery history is not extensively detailed, reliable synthetic protocols are available, enabling its preparation for further research and development. The presence of multiple functional groups on the pyridinone scaffold allows for a wide range of chemical transformations, making it an attractive starting point for the generation of diverse molecular libraries in the pursuit of new bioactive compounds. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and reactivity profile of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document details its synthesis, explores its key chemical transformations, and provides representative experimental protocols.
Introduction
This compound is a highly functionalized pyridinone derivative. The pyridine scaffold is a privileged structure in medicinal chemistry, and the substituents on this particular molecule offer multiple avenues for chemical modification. The electron-withdrawing nitro group activates the pyridine ring for certain transformations, while the bromine atom serves as a key handle for cross-coupling reactions. The pyridinone core itself can undergo N- and O-alkylation, further expanding its synthetic utility. This guide will delve into the core reactivity of this compound, providing researchers with the foundational knowledge to effectively utilize it in the synthesis of novel molecules.
Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol
This compound exists in tautomeric equilibrium with its corresponding pyridin-2-ol form, 3-bromo-4-methyl-5-nitropyridin-2-ol. The synthesis of this compound is achieved through the bromination of 4-methyl-5-nitropyridin-2-ol.[1]
Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol
Experimental Protocol: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol [1]
-
Materials:
-
4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol)
-
Acetic Acid (AcOH) (1000 mL)
-
Bromine (208 mL, 6 eq)
-
-
Procedure:
-
Suspend 4-Methyl-5-nitropyridin-2-ol in acetic acid.
-
Add bromine dropwise over 1.5 hours.
-
Stir the mixture for 5 minutes.
-
Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour.
-
Filter the resulting suspension.
-
Wash the residue with water (3 x 100 mL).
-
Dry the solid in vacuo and strip with toluene (2 x 500 mL) and acetonitrile (500 mL).
-
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |
| 4-Methyl-5-nitropyridin-2-ol | 154.12 | 104.5 | 0.68 |
| Bromine | 159.81 | 649.2 | 4.08 |
| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |
| 3-Bromo-4-methyl-5-nitropyridin-2-ol | 233.02 | 143.8 | 91 |
Reactivity Profile
The reactivity of this compound is dictated by the interplay of its functional groups and the tautomeric equilibrium between the pyridinone and pyridinol forms.
Tautomeric Equilibrium
N- and O-Alkylation
The presence of the pyridinone-pyridinol tautomerism allows for selective N- or O-alkylation depending on the reaction conditions. Generally, N-alkylation is favored under basic conditions with alkyl halides, while O-alkylation can be achieved using specific reagents and conditions that favor reaction at the oxygen atom.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
Suzuki Cross-Coupling Reaction
Representative Protocol: Suzuki Cross-Coupling (Adapted from related compounds)
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 10 mL)
-
-
Procedure:
-
Combine the pyridinone, arylboronic acid, palladium catalyst, and base in a reaction vessel.
-
Add the solvent mixture.
-
Degas the mixture and heat under an inert atmosphere at 80-100 °C until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, wash with water and brine, and dry the organic layer.
-
Purify the product by column chromatography.
-
Expected Quantitative Data (based on analogous reactions):
| Reaction Type | Catalyst | Base | Solvent | Yield Range (%) |
| Suzuki Coupling | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 60-95 |
Reduction of the Nitro Group
The nitro group at the C3 position can be readily reduced to a primary amine, which opens up a wide range of further functionalization possibilities, such as amide bond formation or the construction of fused heterocyclic systems.
Reduction of the Nitro Group
Representative Protocol: Reduction of the Nitro Group
-
Materials:
-
This compound (1.0 mmol)
-
Iron powder (5.0 mmol)
-
Concentrated HCl (0.1 mL)
-
Ethanol/Water (1:1, 20 mL)
-
-
Procedure:
-
Suspend the pyridinone in the ethanol/water mixture.
-
Add iron powder and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Extract the product into an organic solvent, wash with brine, and dry.
-
Purify by column chromatography or recrystallization.
-
Expected Quantitative Data (based on analogous reactions):
| Reducing Agent | Solvent | Temperature | Yield Range (%) |
| Fe/HCl | Ethanol/Water | Reflux | 70-90 |
| H₂/Pd-C | Ethanol | Room Temp. | 85-98 |
| SnCl₂·2H₂O | Ethanol | Reflux | 75-95 |
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent functionalization of this compound.
General Experimental Workflow
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its rich functionality allows for a diverse range of chemical transformations, making it an attractive starting material for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its synthesis and reactivity profile, offering a solid foundation for researchers to explore the full potential of this promising compound. Further investigation into the specific reaction conditions for this pyridinone derivative will undoubtedly uncover novel synthetic pathways and lead to the discovery of new chemical entities.
References
electrophilic and nucleophilic sites of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its reactivity is governed by the complex interplay of its substituents—a bromine atom, a methyl group, and a nitro group—on the pyridin-2-one core. This guide provides a detailed analysis of the molecule's electronic structure to identify its primary electrophilic and nucleophilic centers. Understanding these sites is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing new molecular entities with desired biological activities. This document summarizes key reactivity principles, presents quantitative computational data from analogous systems, details relevant experimental protocols, and provides visualizations to illustrate the core concepts.
Molecular Structure and Electronic Properties
The reactivity of this compound is dictated by the electronic influence of its constituent functional groups on the pyridinone ring. The pyridin-2-one system itself is an electron-deficient heterocycle, a characteristic that is significantly amplified by the presence of powerful electron-withdrawing groups.
-
Pyridin-2-one Core: This core structure exists in tautomeric equilibrium with its aromatic alcohol form, 2-hydroxy-5-bromo-4-methyl-3-nitropyridine. However, the pyridinone tautomer is generally the more stable form. The ring contains an electronegative nitrogen atom and a carbonyl group, both of which withdraw electron density from the ring carbons.
-
Nitro Group (-NO₂): Positioned at C3, the nitro group is one of the strongest electron-withdrawing groups. It deactivates the ring towards electrophilic attack and strongly activates it for nucleophilic attack through both inductive (-I) and resonance (-R) effects.
-
Bromo Group (-Br): Located at C5, the bromine atom is electronegative and withdraws electron density via the inductive effect (-I). While it has lone pairs that can be donated through resonance (+R), its inductive effect is dominant. Critically, bromide is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.
-
Methyl Group (-CH₃): The methyl group at C4 is a weak electron-donating group through an inductive effect (+I), slightly counteracting the electron-withdrawing effects of the other substituents at its local position.
The combination of these features renders the pyridine ring highly electron-poor, defining its characteristic reactivity.
Identification of Electrophilic and Nucleophilic Sites
The electronic landscape of the molecule clearly delineates its reactive centers.
Nucleophilic Sites
Nucleophilic sites are electron-rich and can donate an electron pair to form a new covalent bond.
-
Carbonyl Oxygen (C2=O): The most prominent nucleophilic center is the exocyclic oxygen of the carbonyl group. It possesses two lone pairs of electrons, making it a potent hydrogen bond acceptor and a site for reactions with strong electrophiles (e.g., protonation or alkylation).
-
Ring Nitrogen (N1): The nitrogen atom has a lone pair, but its nucleophilicity is significantly tempered by its participation in the aromatic system and the acidity of the attached proton. Deprotonation with a base would, however, generate a highly nucleophilic pyridinone anion.
-
Nitro Group Oxygens: While possessing lone pairs, the oxygens of the nitro group are poor nucleophiles due to the delocalization of negative charge with the nitrogen atom.
Electrophilic Sites
Electrophilic sites are electron-poor and are susceptible to attack by nucleophiles.
-
Ring Carbons (C4, C5, C6): The entire π-system of the ring is electron-deficient. The positions ortho and para to the strongly withdrawing nitro group are particularly activated.
-
C5 (Carbon-bearing Bromine): This is the primary site for Nucleophilic Aromatic Substitution (SNAr) . The carbon is attacked by nucleophiles, leading to the displacement of the bromide ion. This reaction is highly favored due to the stabilization of the negatively charged intermediate (Meisenheimer complex) by the adjacent nitro group.
-
C2 (Carbonyl Carbon): As with all carbonyl compounds, the C2 carbon is inherently electrophilic and can be attacked by strong nucleophiles.
The diagram below provides a visual summary of the key reactive sites.
Caption: Reactivity map of this compound.
The stabilization of the intermediate in an SNAr reaction at the C5 position is crucial for its high reactivity at this site. The resonance structures of the Meisenheimer complex, shown below, illustrate how the negative charge is delocalized onto the electronegative oxygen atoms of the nitro group.
Caption: Stabilization of the SNAr intermediate via resonance.
Quantitative Computational Analysis
-
LUMO: The energy of the LUMO indicates the ability of a molecule to accept electrons. A low LUMO energy corresponds to a better electrophile.
-
HOMO: The energy of the HOMO indicates the ability of a molecule to donate electrons. A high HOMO energy corresponds to a better nucleophile.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.[1]
The following table summarizes DFT-calculated values for a structurally analogous compound, tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which features the same 5-bromopyridin-2-yl core.[2]
| Parameter | Value | Significance for Reactivity |
| HOMO Energy | -6.5966 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | -1.4036 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | 5.1930 eV | Reflects overall chemical stability and reactivity[2] |
| (Data obtained for tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate at the B3LYP/6-311+G(2d,p) level of theory)[2] |
The presence of the strong electron-withdrawing nitro group in the title compound would be expected to significantly lower the LUMO energy, making it an even better electrophile than this analogue.
Experimental Protocols
The following sections provide detailed, plausible methodologies for the synthesis of the title compound and a key subsequent reaction, based on established procedures for similar molecules.
Proposed Synthesis of this compound
A logical synthetic route involves the bromination and nitration of a 4-methylpyridin-2(1H)-one precursor. The workflow for this multi-step synthesis is outlined below.
Caption: Proposed workflow for the synthesis of the title compound.
Step 1: Bromination of 4-Methylpyridin-2(1H)-one
-
Objective: To introduce a bromine atom at the C5 position.
-
Procedure:
-
Suspend 4-methylpyridin-2(1H)-one (1.0 eq) in glacial acetic acid.
-
Add bromine (1.1 eq) dropwise to the suspension at room temperature over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into ice-water and stir for 1 hour to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 5-bromo-4-methylpyridin-2(1H)-one.
-
Step 2: Nitration of 5-Bromo-4-methylpyridin-2(1H)-one
-
Objective: To introduce a nitro group at the C3 position.
-
Procedure:
-
Carefully add concentrated sulfuric acid to a reaction vessel and cool to 0°C in an ice-salt bath.
-
Slowly add 5-bromo-4-methylpyridin-2(1H)-one (1.0 eq) in portions, ensuring the temperature remains below 5°C.
-
Add fuming nitric acid (1.5 eq) dropwise to the solution, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid product by filtration, wash with copious amounts of cold water, and dry under vacuum to afford this compound.
-
Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
Objective: To demonstrate the reactivity of the C5 position by displacing the bromide with a nucleophile, such as piperidine.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 6-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-methyl-3-nitro-5-(piperidin-1-yl)pyridin-2(1H)-one.
-
Conclusion
The chemical behavior of this compound is characterized by a clear distinction between its nucleophilic and electrophilic centers. The carbonyl oxygen is the primary nucleophilic site, while the electron-deficient pyridine ring is electrophilic. The C5 position, activated by the ortho-nitro group, is exceptionally susceptible to nucleophilic aromatic substitution, making it a versatile handle for synthetic modification. This detailed understanding of the molecule's electronic properties and reactivity patterns provides a solid foundation for its application in the rational design and synthesis of complex molecules for drug discovery and materials science.
References
An In-depth Technical Guide to the Solubility of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, a substituted pyridine derivative with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive framework for its solubility assessment. It includes detailed, established experimental protocols for determining solubility in various organic solvents. Furthermore, this guide presents qualitative solubility information and quantitative data for structurally related pyridine compounds to offer valuable insights for researchers.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the class of pyridine derivatives.[1] Its structure, featuring a bromine atom, a methyl group, and a nitro group on the pyridinone ring, suggests a potential for diverse chemical reactivity and biological activity.[1] Such compounds are often investigated in medicinal chemistry and drug development. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and route of administration. Understanding the solubility of this compound in various organic solvents is essential for its synthesis, purification, and formulation development.
Solubility Profile
To provide a framework for researchers, the following table illustrates how quantitative solubility data for the target compound would be presented.
Table 1: Quantitative Solubility of this compound in Various Organic Solvents at 25°C (Hypothetical Data)
| Solvent Class | Solvent | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Protic Solvents | Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available | |
| Isopropanol | Data not available | Data not available | |
| Aprotic Polar Solvents | Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
| Dimethylformamide (DMF) | Data not available | Data not available | |
| Acetonitrile | Data not available | Data not available | |
| Ethers | Tetrahydrofuran (THF) | Data not available | Data not available |
| Diethyl Ether | Data not available | Data not available | |
| Esters | Ethyl Acetate | Data not available | Data not available |
| Halogenated Solvents | Dichloromethane (DCM) | Data not available | Data not available |
| Chloroform | Data not available | Data not available | |
| Non-polar Solvents | Toluene | Data not available | Data not available |
| Hexane | Data not available | Data not available |
To offer a practical reference, the following table presents the experimentally determined solubility of a related compound, 2-aminopyridine, in various organic solvents. This data illustrates the significant impact of the solvent's nature on the solubility of a pyridine derivative.
Table 2: Quantitative Solubility of 2-Aminopyridine in Various Organic Solvents at 298.15 K [3]
| Solvent | Molar Solubility (mol/L) |
| N-methyl-2-pyrrolidone (NMP) | 5.845 |
| Dimethylformamide (DMF) | 5.123 |
| Methanol | 4.587 |
| Ethanol | 3.987 |
| n-Propanol | 3.456 |
| n-Butanol | 2.987 |
| n-Propyl acetate | 2.543 |
| Amyl acetate | 2.123 |
| Isopropanol | 1.987 |
| Isobutanol | 1.567 |
| Acetonitrile | 1.234 |
| n-Hexane | 0.098 |
| Cyclohexane | 0.054 |
Note: The solubility of 2-aminopyridine increases with temperature in all the listed solvents.[3]
Experimental Protocols for Solubility Determination
Given the absence of published data, researchers will need to determine the solubility of this compound experimentally. The following are detailed protocols for two common and reliable methods for determining the solubility of a solid organic compound in an organic solvent.
The gravimetric method is a straightforward and accurate technique for determining solubility.[4][5] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the solute in a known mass or volume of the solvent.
Materials:
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Sealed containers (e.g., screw-cap vials or flasks)
-
Thermostatic shaker or agitator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Calibrated pipette or balance for accurate liquid transfer
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or rotary evaporator
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the sealed container in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check if further solid dissolves.
-
-
Separation of Undissolved Solid:
-
After equilibrium is reached, allow the container to stand undisturbed at the experimental temperature to let the excess solid settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature. Alternatively, filter the solution using a syringe filter that has been equilibrated at the experimental temperature.
-
Transfer the clear, saturated solution into a pre-weighed evaporation dish.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh the evaporation dish containing the filtered saturated solution.
-
Evaporate the solvent completely. This can be achieved using a vacuum oven at a temperature below the decomposition point of the compound or with a rotary evaporator.
-
Once the solvent is fully removed, cool the dish in a desiccator and weigh it again. Repeat the drying and weighing process until a constant mass is obtained.[5]
-
-
Calculation:
-
Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)
-
Mass of the dissolved solute = (Mass of dish + residue) - (Mass of empty dish)
-
Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute
-
Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent (if the density of the solvent is known).
-
This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis range and the chosen solvent is transparent in that region.[6]
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound (high purity)
-
Organic solvent of interest
Procedure:
-
Preparation of a Calibration Curve:
-
Determine the wavelength of maximum absorbance (λmax) of the compound in the chosen solvent by scanning a dilute solution.
-
Prepare a stock solution of the compound of known concentration in the chosen organic solvent.
-
Perform a series of dilutions to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw a known volume of the clear, filtered supernatant.
-
Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Workflow and Visualization
The following diagram illustrates a general workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While specific solubility data for this compound is not currently published, this guide provides researchers and drug development professionals with the necessary tools to determine this crucial parameter. By following the detailed experimental protocols for the gravimetric or UV-Vis spectrophotometry methods, accurate and reliable solubility data can be generated. The provided solubility data for a related pyridine derivative serves as a useful, albeit comparative, reference. A systematic approach to determining solubility in a range of organic solvents will be invaluable for the future development and application of this compound.
References
An In-depth Technical Guide to the Stability and Degradation of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a substituted pyridinone derivative with the chemical formula C₆H₅BrN₂O₃. As a functionalized heterocyclic compound, it holds potential as a valuable intermediate in medicinal chemistry and organic synthesis.[1] The presence of a bromine atom, a nitro group, and a methyl group on the pyridinone core suggests a rich and varied reactivity profile, making it an attractive scaffold for the development of novel therapeutic agents.[1] However, the inherent reactivity of such a molecule also raises critical questions about its chemical stability. A thorough understanding of its degradation pathways under various stress conditions is paramount for ensuring the quality, safety, and efficacy of any potential drug product derived from it.
This technical guide provides a comprehensive overview of the anticipated stability profile of this compound and outlines a systematic approach to its forced degradation studies. The insights and protocols detailed herein are designed to empower researchers to proactively identify potential liabilities of the molecule, develop stable formulations, and establish robust analytical methods for quality control.
Predicted Stability Profile and Key Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated. The electron-withdrawing nature of the nitro group is expected to significantly influence the reactivity of the pyridinone ring, making it susceptible to nucleophilic attack.
-
Hydrolytic Degradation: The lactam functionality within the pyridinone ring may be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening. The rate of hydrolysis is expected to be pH-dependent. Furthermore, the nitro group could potentially be involved in hydrolysis-mediated transformations.
-
Oxidative Degradation: While the pyridinone ring itself is relatively electron-deficient, the methyl group could be a site for oxidation. The molecule's overall susceptibility to oxidation will need to be determined, with common laboratory oxidants like hydrogen peroxide serving as a primary stress agent.
-
Photodegradation: Aromatic nitro compounds are often sensitive to UV light, which can induce complex degradation pathways.[2] It is plausible that this compound will exhibit some degree of photosensitivity, potentially leading to the formation of colored degradants.
-
Thermal Degradation: The stability of the molecule at elevated temperatures will be a critical parameter. Thermal stress can provide the energy required to overcome activation barriers for various degradation reactions, including decarboxylation or rearrangement. The presence of the bromine atom might also influence its thermal decomposition, potentially leading to the formation of hydrogen bromide.[3]
The following diagram illustrates the potential degradation pathways:
Caption: Predicted Degradation Pathways for this compound.
Forced Degradation Study Design
A forced degradation or stress testing study is essential to identify the likely degradation products, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[4][5] The following experimental design is proposed, adhering to the principles outlined in ICH guidelines.[4][6]
Experimental Protocols
A systematic approach to forced degradation involves exposing a solution of the compound to various stress conditions. A stock solution of this compound should be prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acidic Conditions:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M to 1 M hydrochloric acid.[4]
-
Incubate the solution at room temperature and an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Neutralize the samples with an equivalent amount of sodium hydroxide before analysis.
-
-
Basic Conditions:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M to 1 M sodium hydroxide.[4]
-
Maintain the solution at room temperature.
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 1, 2, 4, 8 hours).
-
Neutralize the samples with an equivalent amount of hydrochloric acid prior to analysis.
-
-
Neutral Conditions:
-
Mix 1 mL of the stock solution with 9 mL of purified water.
-
Heat the solution at an elevated temperature (e.g., 60°C).
-
Sample at various time points as described above.
-
-
Mix 1 mL of the stock solution with 9 mL of a 3% hydrogen peroxide solution.[6]
-
Keep the solution at room temperature.
-
Monitor the reaction by taking samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples directly or after appropriate dilution.
-
Prepare a solution of the compound (e.g., 100 µg/mL in methanol).
-
Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light.
-
Sample both the exposed and control solutions at suitable time points.
-
Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
-
Prepare a solution of the compound and expose it to the same temperature.
-
Sample the solid and the solution at various time points (e.g., 1, 3, 7 days).
The following flowchart outlines the general workflow for the forced degradation study:
Caption: General Workflow for Forced Degradation Studies.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison of the compound's stability under different conditions.
| Stress Condition | Reagent/Condition | Temperature | Duration | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 h | TBD | TBD |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 8 h | TBD | TBD |
| Oxidative | 3% H₂O₂ | Room Temp | 24 h | TBD | TBD |
| Photolytic | UV/Vis Light | Room Temp | TBD | TBD | TBD |
| Thermal (Solid) | Dry Heat | 80°C | 7 days | TBD | TBD |
| Thermal (Solution) | Dry Heat | 80°C | 7 days | TBD | TBD |
| TBD: To Be Determined experimentally. |
Analytical Methodologies
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the workhorse for stability studies.[7][8] Method development should focus on achieving adequate resolution between the parent peak and all degradant peaks.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the identification and structural elucidation of the degradation products.[7] By providing mass information, it allows for the proposal of chemical structures for the unknown peaks observed in the HPLC chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of major degradation products, isolation followed by NMR analysis may be necessary.[7]
Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure the separation of compounds with a range of polarities.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths and to check for peak purity.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and robustness.[9]
Conclusion
A comprehensive understanding of the stability and degradation of this compound is a prerequisite for its successful development as a pharmaceutical intermediate or active ingredient. The systematic approach to forced degradation studies outlined in this guide, coupled with robust analytical methodologies, will provide the necessary data to establish its intrinsic stability, identify potential degradation pathways, and develop stable formulations. This proactive approach to stability assessment is a cornerstone of modern drug development, ensuring the delivery of safe and effective medicines.
References
- 1. indiamart.com [indiamart.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. A Validated RP-HPLC Method for the Simultaneous Detection and Quantification of Pyridoxine and Terizidone in Pharmaceutical Formulations | MDPI [mdpi.com]
Methodological & Application
Synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, a valuable building block in medicinal chemistry and drug development. The protocol details the electrophilic bromination of 4-methyl-3-nitropyridin-2-ol. Included are a thorough experimental procedure, a summary of key quantitative data, and a workflow diagram illustrating the synthetic process. This application note is intended to facilitate the safe and efficient laboratory-scale production of this important chemical intermediate.
Introduction
Substituted pyridinone scaffolds are prevalent in a wide array of pharmacologically active compounds. The targeted compound, this compound, incorporates several key functional groups that make it a versatile precursor for further chemical modification. The presence of a bromine atom allows for the introduction of various functionalities through cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for amide bond formation or other derivatizations. This note outlines a reliable and reproducible method for the synthesis of this compound from commercially available 4-methyl-3-nitropyridin-2-ol.
Reaction Scheme
The synthesis proceeds via an electrophilic aromatic substitution, where bromine is introduced onto the pyridinone ring. The reaction is carried out in acetic acid, which serves as the solvent.
Caption: Synthetic workflow for the bromination of 4-methyl-3-nitropyridin-2-ol.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Starting Material (4-methyl-3-nitropyridin-2-ol) | Reagent (Bromine) | Product (this compound) |
| Molecular Formula | C₆H₆N₂O₃ | Br₂ | C₆H₅BrN₂O₃ |
| Molecular Weight ( g/mol ) | 154.12 | 159.81 | 233.02 |
| Mass (g) | 104.5 | 324.4 | 143.8 |
| Volume (mL) | - | 208 | - |
| Molar Amount (mol) | 0.68 | 4.08 | 0.62 |
| Molar Equivalents | 1.0 | 6.0 | - |
| Yield (%) | - | - | 91% |
Experimental Protocol
Materials:
-
4-methyl-3-nitropyridin-2-ol (104.5 g, 0.68 mol)
-
Bromine (208 mL, 4.08 mol)
-
Glacial Acetic Acid (1000 mL)
-
Ice
-
Water
-
Toluene
-
Acetonitrile
Equipment:
-
Multi-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable multi-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-methyl-3-nitropyridin-2-ol (104.5 g, 0.68 mol) in glacial acetic acid (1000 mL).
-
Addition of Bromine: Cool the suspension in an ice bath. Add bromine (208 mL, 4.08 mol) dropwise to the stirred suspension over a period of 1.5 hours. Maintain the temperature of the reaction mixture below 20°C during the addition.
-
Reaction: After the complete addition of bromine, remove the ice bath and stir the reaction mixture for an additional 5 minutes at ambient temperature.
-
Work-up: Pour the reaction mixture into 2000 mL of an ice-water slurry with vigorous stirring. Continue stirring for 1 hour to allow for complete precipitation of the product.
-
Isolation: Collect the resulting yellow solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with three 100 mL portions of cold water.
-
Drying: Dry the solid product in a vacuum oven.
-
Azeotropic Removal of Water: To ensure complete removal of water, perform azeotropic distillation by adding toluene (2 x 500 mL) and then acetonitrile (500 mL) and removing the solvents under reduced pressure using a rotary evaporator. This will afford 143.8 g (91% yield) of this compound as a yellow solid.
Reaction Mechanism
The reaction proceeds through a standard electrophilic aromatic substitution mechanism. The pyridin-2-one ring is activated towards electrophilic attack by the hydroxyl group. The nitro group is a deactivating group, but the hydroxyl group's activating effect directs the incoming electrophile (bromine) to the position ortho or para to it. In this case, the bromine adds at the 5-position, which is para to the hydroxyl group.
Application Notes and Protocols: Bromination of 4-Methyl-5-nitropyridin-2-ol
These application notes provide a detailed experimental protocol for the synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol. This procedure is intended for researchers and professionals in the fields of organic synthesis and drug development.
Overview
The bromination of 4-methyl-5-nitropyridin-2-ol is a crucial step in the synthesis of various heterocyclic compounds with potential pharmaceutical applications. The protocol outlined below describes an efficient method for the regioselective bromination at the 3-position of the pyridine ring, utilizing bromine in acetic acid. This electrophilic aromatic substitution reaction proceeds with a high yield, providing a key intermediate for further synthetic transformations.
Experimental Data
The following table summarizes the quantitative data for the bromination of 4-methyl-5-nitropyridin-2-ol to yield 3-bromo-4-methyl-5-nitropyridin-2-ol.[1]
| Parameter | Value |
| Starting Material | 4-Methyl-5-nitropyridin-2-ol |
| Reagent | Bromine (Br₂) |
| Solvent | Acetic Acid (AcOH) |
| Molar Ratio (Br₂ : Starting Material) | 6 : 1 |
| Reaction Time | 1.5 hours (bromine addition) + 5 minutes (stirring) + 1 hour (in ice-water) |
| Product | 3-bromo-4-methyl-5-nitropyridin-2-ol |
| Yield | 91% |
| Appearance | Yellow solid |
Experimental Protocol
This protocol is adapted from a procedure published by the Royal Society of Chemistry.[1]
3.1. Materials
-
4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol)
-
Acetic Acid (AcOH) (1000 mL)
-
Bromine (208 mL, 6 eq)
-
Ice-water (2000 mL)
-
Water (for washing)
-
Toluene
-
Acetonitrile (CH₃CN)
3.2. Procedure
-
Reaction Setup: Suspend 4-methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL) in a suitable reaction vessel.
-
Reagent Addition: Add bromine (208 mL, 6 eq) dropwise to the suspension over a period of 1.5 hours.
-
Reaction: Stir the mixture for 5 minutes after the complete addition of bromine.
-
Quenching: Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour.
-
Filtration and Washing: Filter the resulting suspension. Wash the collected solid residue with water (3 x 100 mL).
-
Drying and Stripping: Dry the solid in vacuo. To remove residual solvents, strip the product with toluene (2 x 500 mL) and then with acetonitrile (500 mL).
-
Product: The final product, 3-bromo-4-methyl-5-nitropyridin-2-ol, is obtained as a yellow solid (143.8 g, 91% yield).
Visualization of the Experimental Workflow
The following diagram illustrates the key steps of the experimental protocol.
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the scale-up synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, a key intermediate in the development of various pharmaceutical compounds. The described two-step synthetic pathway involves the bromination of 4-methyl-3-nitropyridin-2(1H)-one. This protocol emphasizes safe laboratory practices, particularly for the handling of hazardous reagents, and provides clear, step-by-step instructions to ensure reproducibility and high yield.
Introduction
This compound is a crucial building block in medicinal chemistry. Its versatile structure, featuring nitro and bromo substituents on a pyridinone core, allows for diverse chemical modifications. The nitro group can be reduced to an amine, and the bromine atom can participate in various cross-coupling reactions, making it a valuable precursor for the synthesis of complex heterocyclic compounds. This application note outlines a reliable and scalable two-step synthesis starting from the commercially available 4-methyl-2-pyridone.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process. First, 4-methyl-2-pyridone is nitrated to yield 4-methyl-3-nitropyridin-2(1H)-one. This intermediate is then brominated to produce the final product.
Caption: Two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-methyl-3-nitropyridin-2(1H)-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methyl-2-pyridone | 109.13 | 50.0 g | 0.458 |
| Sulfuric acid (98%) | 98.08 | 250 mL | - |
| Nitric acid (70%) | 63.01 | 35 mL | - |
| Deionized water | 18.02 | 1 L | - |
| Crushed ice | - | 1 kg | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (250 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 4-methyl-2-pyridone (50.0 g, 0.458 mol) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, slowly add concentrated nitric acid (35 mL) dropwise via the dropping funnel, maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 1-2 hours.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.
-
A yellow precipitate will form. Allow the ice to melt completely.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 60-70 g (85-98% yield) of an off-white to pale yellow crystalline powder.[1]
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-methyl-3-nitropyridin-2(1H)-one | 154.12 | 50.0 g | 0.324 |
| Glacial acetic acid | 60.05 | 500 mL | - |
| Bromine | 159.81 | 19.5 mL (60.8 g) | 0.381 |
| Sodium thiosulfate solution (10%) | - | As needed | - |
| Deionized water | 18.02 | 1.5 L | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, suspend 4-methyl-3-nitropyridin-2(1H)-one (50.0 g, 0.324 mol) in glacial acetic acid (500 mL).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add bromine (19.5 mL, 0.381 mol) dropwise to the reaction mixture over 1 hour.[2]
-
After the addition is complete, maintain the reaction at 80 °C for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into 1.5 L of cold deionized water with stirring.
-
A yellow solid will precipitate.
-
To quench any unreacted bromine, add 10% sodium thiosulfate solution until the reddish-brown color disappears.
-
Collect the solid by vacuum filtration and wash the filter cake with deionized water.
-
Dry the solid in a vacuum oven at 60 °C to a constant weight.
Expected Yield: 65-70 g (85-92% yield) of a light yellow solid.
Data Summary
| Step | Starting Material | Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1 | 4-methyl-2-pyridone | 4-methyl-3-nitropyridin-2(1H)-one | C6H6N2O3 | 154.12 | 70.6 | 65.0 | 92.1 |
| 2 | 4-methyl-3-nitropyridin-2(1H)-one | This compound | C6H5BrN2O3 | 233.02 | 75.5 | 68.0 | 90.1 |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.[3][4]
-
Nitration: The nitration reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[5] Maintain strict temperature control during the addition of nitric acid. Nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents.[4] Avoid contact with skin and eyes. In case of a spill, neutralize with sodium bicarbonate solution.
-
Bromination: Bromine is highly corrosive, toxic, and volatile. Handle with extreme care in a fume hood. Have a solution of sodium thiosulfate readily available to neutralize any spills.
Workflow Visualization
Caption: Detailed workflow for the synthesis of this compound.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
-
Melting Point: To compare with literature values. The melting point of 4-methyl-3-nitro-1H-pyridin-2-one is reported to be in the range of 229-232 °C.[1]
Conclusion
The protocol described in this application note provides a robust and scalable method for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs.
References
The Pivotal Role of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and its tautomer, 3-bromo-4-methyl-5-nitropyridin-2-ol, are versatile heterocyclic intermediates crucial in the field of medicinal chemistry. The strategic placement of bromo, methyl, and nitro groups on the pyridinone core provides multiple reactive sites, making it a valuable building block for the synthesis of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for its use in the synthesis of pharmaceutical compounds, with a focus on its role as a precursor to kinase inhibitors.
Application Notes
The primary application of this compound in pharmaceutical synthesis is as a key starting material for the construction of substituted pyridine and pyrimidine scaffolds. These scaffolds are central to the development of a variety of therapeutic agents, particularly kinase inhibitors. The bromo and nitro functionalities allow for sequential, site-selective modifications, such as nucleophilic aromatic substitution and cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.
One notable application is in the synthesis of potent and selective inhibitors of Glycogen Synthase Kinase 3 (GSK-3). Dysregulation of GSK-3 signaling is implicated in a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The pyridinone core of the intermediate serves as a crucial pharmacophore for binding to the ATP-binding site of GSK-3.
Key Reactions and Synthetic Utility
The chemical versatility of this compound allows for a range of chemical transformations:
-
Chlorination: The hydroxyl group of the pyridin-2-ol tautomer can be readily converted to a chloro group, yielding 3-bromo-2-chloro-4-methyl-5-nitropyridine. This transformation activates the 2-position for subsequent nucleophilic substitution reactions.
-
Nucleophilic Aromatic Substitution (SNAr): The activated 2-chloro position can be displaced by various nucleophiles, such as amines, to introduce diverse side chains.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be further functionalized, for example, through acylation or participation in cyclization reactions.
-
Cross-Coupling Reactions: The bromo group at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, allowing for the introduction of aryl or heteroaryl moieties.
This multi-faceted reactivity enables a divergent synthetic strategy, allowing for the generation of a library of analogues from a single, readily accessible intermediate.
Experimental Protocols
The following protocols are based on established synthetic routes utilizing 3-bromo-4-methyl-5-nitropyridin-2-ol, the tautomeric form of the title compound.
Protocol 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol
This protocol describes the bromination of 4-Methyl-5-nitropyridin-2-ol to yield the key intermediate.
Materials:
-
4-Methyl-5-nitropyridin-2-ol
-
Acetic Acid (AcOH)
-
Bromine (Br₂)
-
Ice-water
-
Toluene
-
Acetonitrile (CH₃CN)
Procedure:
-
Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in acetic acid.
-
Add bromine (6.0 eq) dropwise over 1.5 hours.
-
Stir the mixture for 5 minutes.
-
Pour the reaction mixture into ice-water and stir for 1 hour.
-
Filter the resulting suspension and wash the residue with water.
-
Dry the solid in vacuo and then strip with toluene and acetonitrile to afford 3-bromo-4-methyl-5-nitropyridin-2-ol as a yellow solid.[1]
Protocol 2: Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine
This protocol details the conversion of the pyridin-2-ol to the corresponding 2-chloro derivative.
Materials:
-
3-bromo-4-methyl-5-nitropyridin-2-ol
-
Acetonitrile (CH₃CN)
-
Phosphorus oxychloride (POCl₃)
-
Ice-water
-
Toluene
-
Propionitrile
Procedure:
-
Suspend 3-bromo-4-methyl-5-nitropyridin-2-ol (1.0 eq) in acetonitrile.
-
Add phosphorus oxychloride (1.6 eq) dropwise.
-
Heat the reaction mixture at 75 °C for 19 hours.[1]
-
Cool the mixture and pour it into ice-water.
-
Isolate the precipitate by filtration and wash the residue with water.
-
Dry the solid in vacuo and then strip with toluene and propionitrile to yield 3-bromo-2-chloro-4-methyl-5-nitropyridine.[1]
Quantitative Data
The following table summarizes the typical yields for the key synthetic steps.
| Step | Product | Yield (%) |
| Bromination of 4-Methyl-5-nitropyridin-2-ol | 3-bromo-4-methyl-5-nitropyridin-2-ol | 91%[1] |
| Chlorination of 3-bromo-4-methyl-5-nitropyridin-2-ol | 3-bromo-2-chloro-4-methyl-5-nitropyridine | 88%[1] |
Signaling Pathway and Mechanism of Action
As an example of a therapeutic target for compounds derived from this intermediate, the GSK-3β signaling pathway is depicted below. GSK-3β is a serine/threonine kinase that plays a crucial role in various cellular processes. Its activity is regulated by phosphorylation. For instance, phosphorylation at Ser9 by Akt leads to its inactivation, while phosphorylation at Tyr216 is activating.[2] Inhibitors developed from the this compound scaffold can be designed to compete with ATP for binding to the active site of GSK-3β, thereby modulating its activity and affecting downstream signaling cascades involved in cell proliferation, survival, and migration.[2][3]
Caption: Simplified GSK-3β signaling pathway and the point of intervention for inhibitors.
Experimental Workflow
The general workflow for utilizing this compound in a drug discovery program is outlined below.
Caption: General workflow from intermediate to drug candidate.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of complex heterocyclic compounds with significant potential in pharmaceutical applications. Its rich and tunable reactivity allows for the efficient construction of diverse molecular scaffolds, making it a key building block in modern drug discovery, particularly in the development of targeted therapies like kinase inhibitors. The provided protocols and data serve as a foundation for researchers to leverage this intermediate in their synthetic and medicinal chemistry programs.
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromo-4-methyl-3-nitropyridin-2(1H)-one as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction enables the formation of a carbon-carbon bond, facilitating the synthesis of a diverse range of 5-aryl-4-methyl-3-nitropyridin-2(1H)-one derivatives, which are valuable scaffolds in medicinal chemistry and materials science.
The electron-deficient nature of the pyridinone ring, accentuated by the presence of a nitro group, makes this substrate particularly interesting for Suzuki coupling. However, this electronic characteristic can also present challenges, such as a slower rate of oxidative addition. Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.
Reaction Principle
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, involving the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate.[1][2][3] The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[1][2] A base is essential to facilitate the transmetalation step.
Data Presentation: Representative Reaction Conditions
While specific examples for the Suzuki coupling of this compound are not extensively documented, the following table summarizes typical conditions successfully employed for structurally similar electron-deficient bromopyridines and other challenging aryl bromides. These conditions can serve as a valuable starting point for the optimization of reactions with the title compound.
| Aryl Bromide (Example) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 60-85 | [4] |
| 1-(3-Bromopyridin-2-yl)ethanone | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (9:1) | 80 | - | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 70-80 | 70-88 | [6] |
| 5-Bromoindole | Arylboronic acid | Pd(PPh₃)₄ (7) | - | Cs₂CO₃ (2.0) | Ethanol | 100 (Microwave) | - | [1] |
| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ (1) | - | K₂CO₃ (2.0) | H₂O | 100 | 95 | [7] |
| 2,6-Dibromopyridine | Phenylboronic acid | PEPPSI-type Pd-NHC (0.1) | - | K₂CO₃ (3.0) | DMF/H₂O | 100 | 98 | [8] |
Note on Substrate Reactivity: The presence of the electron-withdrawing nitro group in this compound is expected to facilitate the oxidative addition step, which is often rate-limiting.[9] However, the overall electronic nature and potential for coordination of the pyridinone oxygen to the palladium center may influence the reaction, necessitating empirical optimization. For electron-deficient substrates, catalyst systems employing bulky, electron-rich phosphine ligands like those from the Buchwald-Hartwig family (e.g., SPhos, XPhos) can be highly effective.[10]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a detailed methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound and an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂ with a suitable ligand, 1-2 mol%)
-
Ligand (if using a precursor like Pd(OAc)₂, e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
If using a solid catalyst and ligand, add them to the vessel at this stage.
-
-
Inerting the Reaction Mixture:
-
Seal the reaction vessel with a septum.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent and Catalyst Addition:
-
Add the degassed solvent to the reaction vessel via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
If using a catalyst solution, prepare it separately under an inert atmosphere and add it to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or a microwave reactor.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 5-aryl-4-methyl-3-nitropyridin-2(1H)-one.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.
Catalytic Cycle
This diagram outlines the fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Nucleophilic Substitution on 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential reaction conditions for nucleophilic aromatic substitution (SNAr) on 5-bromo-4-methyl-3-nitropyridin-2(1H)-one. The presence of an electron-withdrawing nitro group on the pyridine ring activates the compound for nucleophilic attack, making the bromo substituent a viable leaving group. The protocols provided are based on established methodologies for structurally related nitropyridine compounds, offering a strong starting point for experimental design.
General Reaction Scheme
Nucleophilic substitution on this compound is anticipated to proceed via an addition-elimination mechanism. A nucleophile (Nu-) attacks the carbon atom bearing the bromo group, forming a temporary Meisenheimer complex. Subsequent elimination of the bromide ion yields the substituted product.
Caption: General Nucleophilic Substitution Pathway.
Reaction Conditions with Various Nucleophiles
The following table summarizes proposed reaction conditions for the nucleophilic substitution on this compound with different classes of nucleophiles. These conditions are extrapolated from reactions on analogous bromo-nitro-pyridine systems. Optimization of these parameters is recommended for specific substrate-nucleophile combinations.
| Nucleophile Type | Nucleophile Example | Base | Solvent | Temperature (°C) | Reaction Time (h) | Potential Product |
| Nitrogen | Aniline | K2CO3, Et3N | DMF, DMSO | 25 - 100 | 2 - 24 | 5-(Phenylamino)-4-methyl-3-nitropyridin-2(1H)-one |
| Piperidine | K2CO3 | Acetonitrile | Reflux | 4 - 12 | 4-Methyl-3-nitro-5-(piperidin-1-yl)pyridin-2(1H)-one | |
| Sodium Azide | NaN3 | DMF, DMSO | 80 - 120 | 6 - 18 | 5-Azido-4-methyl-3-nitropyridin-2(1H)-one | |
| Sulfur | Thiophenol | K2CO3 | DMF | 25 - 80 | 1 - 6 | 4-Methyl-3-nitro-5-(phenylthio)pyridin-2(1H)-one |
| Sodium Sulfide | Na2S | Ethanol/Water | Reflux | 3 - 8 | 4-Methyl-3-nitro-5-thioxopyridin-2(1H)-one derivative | |
| Oxygen | Sodium Methoxide | NaOMe | Methanol | Reflux | 5 - 16 | 5-Methoxy-4-methyl-3-nitropyridin-2(1H)-one |
| Phenol | Cs2CO3 | THF, Dioxane | 40 - 100 | 12 - 24 | 4-Methyl-3-nitro-5-phenoxypyridin-2(1H)-one |
Experimental Protocols
The following are generalized protocols for conducting nucleophilic substitution reactions on this compound.
Protocol 1: Reaction with an Amine Nucleophile (e.g., Aniline)
Caption: Workflow for Reaction with an Amine.
Methodology:
-
In a round-bottom flask, combine this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(phenylamino)-4-methyl-3-nitropyridin-2(1H)-one.
Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
Caption: Workflow for Reaction with a Thiol.
Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (2.0 eq) followed by the dropwise addition of thiophenol (1.1 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield 4-methyl-3-nitro-5-(phenylthio)pyridin-2(1H)-one.
Protocol 3: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)
Caption: Workflow for Etherification Reaction.
Methodology:
-
Suspend this compound (1.0 eq) in methanol.
-
Add a solution of sodium methoxide in methanol (1.5 eq).
-
Heat the mixture to reflux and maintain for the required reaction time.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 5-methoxy-4-methyl-3-nitropyridin-2(1H)-one.
Disclaimer: The provided protocols are generalized and based on reactions with similar chemical structures. It is essential for researchers to conduct small-scale pilot reactions to optimize conditions for their specific nucleophile and to ensure safety. Appropriate personal protective equipment should be worn at all times.
Application Notes and Protocols for the Reduction of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical reduction of the nitro group in 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one to yield 3-Amino-5-bromo-4-methylpyridin-2(1H)-one. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The protocols outlined below are based on established methods for the reduction of nitroarenes and related heterocyclic compounds, with a focus on chemoselectivity to preserve the bromo substituent.
Introduction
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly in the preparation of building blocks for pharmaceuticals. The presence of other functional groups, such as a halogen, necessitates the use of selective reduction methods to avoid unwanted side reactions like dehalogenation. This application note explores several common and effective protocols for the reduction of this compound.
Data Presentation: Comparison of Reduction Methods
Several methods are available for the reduction of aromatic and heterocyclic nitro compounds.[1][2] The choice of reagent is crucial to ensure high yield and selectivity. A summary of common methods with their typical conditions and remarks on selectivity is presented below.
| Reducing Agent/Method | Typical Conditions | Solvent(s) | Reported Yield | Selectivity Notes |
| Iron (Fe) Powder | Acetic Acid (AcOH), 80°C | Acetic Acid | 93%[3] | Excellent for selective nitro reduction in the presence of halides.[4][5] |
| Stannous Chloride (SnCl₂) | Ethanol (EtOH), Reflux | Ethanol, Ethyl Acetate | Good to High | Mild conditions, generally well-tolerated by various functional groups including halides.[6][7] |
| Catalytic Hydrogenation (H₂/Raney Ni) | H₂ gas (balloon or pressure) | Methanol, Ethanol | Variable | Raney Nickel is often preferred over Palladium on Carbon (Pd/C) to minimize dehalogenation of aryl bromides.[4] |
| Catalytic Hydrogenation (H₂/Pd-C) | H₂ gas (balloon or pressure) | Methanol, Ethanol | Variable | Risk of dehalogenation, especially with bromo substituents.[4] |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system | Water, Dioxane | Variable | Mild reducing agent, can be selective for nitro groups. |
| Zinc (Zn) Dust | Acetic Acid (AcOH) or NH₄Cl | Acetic Acid, Water | Good | Mild and effective for nitro group reduction.[4] |
Experimental Protocols
The following protocol details the reduction using iron powder in acetic acid, a method reported to be highly effective for a structurally analogous substrate, 2-bromo-5-methyl-3-nitropyridine.[3]
Protocol 1: Reduction with Iron Powder in Acetic Acid
This protocol is adapted from a procedure for a similar substrate and is expected to provide a high yield of the desired amine.[3]
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Celite® or a similar filter aid
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add iron powder (4.3 equivalents).
-
Addition of Acetic Acid: Add glacial acetic acid to the flask.
-
Heating: Heat the suspension to 80°C with vigorous stirring.
-
Substrate Addition: Prepare a solution of this compound (1.0 equivalent) in glacial acetic acid. Add this solution dropwise to the hot iron/acetic acid suspension over a period of 20-30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 80°C for an additional 30 minutes after the addition is complete. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. For long-term reactions, the mixture can be stirred at ambient temperature for 16 hours.[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Filter the suspension through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Carefully neutralize the excess acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Solid sodium bicarbonate can be added in portions if needed.[3]
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine all organic layers.
-
-
Drying and Concentration:
-
Wash the combined organic phase with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The resulting crude 3-Amino-5-bromo-4-methylpyridin-2(1H)-one can be further purified by recrystallization or column chromatography if necessary. The crude product is often obtained as a crystalline solid.[3]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the reduction of this compound.
This detailed protocol and the accompanying information are intended to guide researchers in the successful synthesis of 3-Amino-5-bromo-4-methylpyridin-2(1H)-one, a valuable intermediate in drug discovery and development. Careful execution and monitoring are essential for achieving high yields and purity.
References
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. 3-Amino-2-bromo-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 6. scispace.com [scispace.com]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Functionalization of the Methyl Group on 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the methyl group on 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, a versatile scaffold for the development of novel chemical entities. The protocols described herein focus on the oxidation of the methyl group to an aldehyde or a carboxylic acid, and its halogenation to provide a handle for further diversification.
Oxidation of the Methyl Group
The methyl group at the C4 position of the pyridin-2(1H)-one ring is activated by the adjacent electron-withdrawing nitro group, making it susceptible to oxidation. Two primary oxidation products are accessible: the corresponding aldehyde (5-Bromo-4-formyl-3-nitropyridin-2(1H)-one) and the carboxylic acid (5-Bromo-3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylic acid).
Direct Oxidation to Aldehyde
The selective oxidation of the methyl group to an aldehyde can be achieved using mild oxidizing agents. Over-oxidation to the carboxylic acid is a potential side reaction that can be minimized by careful control of reaction conditions. The Riley oxidation, using selenium dioxide, is a suitable method for this transformation.
Experimental Protocol: Riley Oxidation
A detailed protocol for the selective oxidation of a methyl group on a nitropyridine ring to an aldehyde is provided below.
Materials:
-
This compound
-
Selenium Dioxide (SeO₂)
-
Dioxane (anhydrous)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer)
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of this compound in anhydrous dioxane.
-
Add 1.1 equivalents of selenium dioxide to the solution.
-
Flush the reaction vessel with nitrogen or argon gas.
-
Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Filter the reaction mixture to remove solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford 5-Bromo-4-formyl-3-nitropyridin-2(1H)-one.
Oxidation to Carboxylic Acid
For the synthesis of the corresponding carboxylic acid, a stronger oxidizing agent is required. Sodium dichromate in an acidic medium is an effective reagent for this transformation.
Experimental Protocol: Oxidation with Sodium Dichromate
A general procedure for the oxidation of a methyl group on a substituted nitropyridine to a carboxylic acid is outlined below.
Materials:
-
This compound
-
Sodium Dichromate (Na₂Cr₂O₇)
-
Sulfuric Acid (concentrated)
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound in concentrated sulfuric acid, add portion-wise 2.5 equivalents of sodium dichromate, while maintaining the temperature between 0-40 °C.
-
Stir the reaction mixture at room temperature for 3-10 hours, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture onto ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to yield 5-Bromo-3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylic acid.
Halogenation of the Methyl Group
Free-radical halogenation of the methyl group provides a versatile intermediate, 5-Bromo-4-(bromomethyl)-3-nitropyridin-2(1H)-one, which can be used in a variety of subsequent nucleophilic substitution reactions. N-Bromosuccinimide (NBS) is a convenient and selective reagent for this purpose, typically used with a radical initiator such as azobisisobutyronitrile (AIBN).
Experimental Protocol: Free-Radical Bromination
The following protocol details the bromination of the methyl group.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent like carbon tetrachloride.
-
Add 1.1 equivalents of N-Bromosuccinimide and a catalytic amount of AIBN (e.g., 0.1 equivalents).
-
Flush the flask with an inert gas.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 5-Bromo-4-(bromomethyl)-3-nitropyridin-2(1H)-one.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the functionalization of the methyl group on this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction scale.
| Transformation | Product | Reagents and Conditions | Typical Yield (%) | Reference Reaction Type |
| Methyl to Aldehyde | 5-Bromo-4-formyl-3-nitropyridin-2(1H)-one | SeO₂, Dioxane, Reflux | 60-80 | Riley Oxidation |
| Methyl to Carboxylic Acid | 5-Bromo-3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylic acid | Na₂Cr₂O₇, H₂SO₄, 0-40 °C to RT | 70-90 | Dichromate Oxidation |
| Methyl to Bromomethyl | 5-Bromo-4-(bromomethyl)-3-nitropyridin-2(1H)-one | NBS, AIBN, CCl₄, Reflux, UV light | 50-70 | Free-Radical Bromination |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described functionalization reactions.
Caption: Workflow for the oxidation of the methyl group.
Caption: Workflow for the free-radical bromination.
Further Functionalization of the Bromomethyl Intermediate
The 5-Bromo-4-(bromomethyl)-3-nitropyridin-2(1H)-one is a valuable intermediate for further synthetic transformations. For instance, it can be converted to the corresponding aldehyde via the Kornblum oxidation.
Conceptual Protocol: Kornblum Oxidation
This protocol outlines the conversion of the bromomethyl intermediate to the aldehyde.
-
Reaction Setup: Dissolve the bromomethyl compound in dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine.
-
Heating: Heat the reaction mixture to facilitate the oxidation.
-
Workup and Purification: After completion, the reaction is worked up by extraction and purified by chromatography to yield 5-Bromo-4-formyl-3-nitropyridin-2(1H)-one.
Caption: Kornblum oxidation of the bromomethyl intermediate.
Application Notes and Protocols: 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential medicinal chemistry applications of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, a heterocyclic compound belonging to the pyridinone class. Pyridinone scaffolds are of significant interest in drug discovery due to their diverse biological activities, which include anticancer and anti-inflammatory properties. The unique structural features of this compound, including the presence of a bromine atom, a nitro group, and a methyl group on the pyridinone core, offer multiple points for chemical modification and interaction with biological targets.
This document outlines detailed protocols for evaluating the potential anticancer and anti-inflammatory activities of this compound and serves as a guide for researchers investigating its therapeutic potential.
Physicochemical Properties and Synthesis
This compound is a derivative of the pyridinone heterocyclic system. The presence of electron-withdrawing nitro and bromo groups, combined with an electron-donating methyl group, creates a unique electronic environment that may contribute to its biological activity.
Table 1: Physicochemical Properties of this compound and Related Structures
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |
| This compound | C6H5BrN2O3 | 233.02 | 1446237-40-6 | Pyridin-2(1H)-one core with bromo, methyl, and nitro substituents.[1] |
| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | C7H7BrN2O3 | 247.05 | 884495-14-1 | A key intermediate in the synthesis of related compounds.[2][3] |
A plausible synthetic route to this compound can be extrapolated from methods used for similar pyridinone structures. A general synthesis workflow is depicted below.
Caption: A generalized synthetic pathway for this compound.
Anticancer Activity: Application Notes and Protocols
The pyridinone scaffold is present in several compounds with demonstrated anticancer activity. The evaluation of this compound as a potential anticancer agent involves a series of in vitro assays to determine its cytotoxicity, effects on cell cycle progression, and its ability to induce apoptosis.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a dose-response curve.
Table 2: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HCT116 | Colorectal Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
Cell Cycle Analysis
This protocol assesses the effect of the compound on the progression of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its predetermined IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay determines if the compound induces programmed cell death.
Protocol:
-
Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: Workflow for in vitro evaluation of anticancer activity.
Anti-inflammatory Activity: Application Notes and Protocols
Chronic inflammation is implicated in various diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest. The potential anti-inflammatory effects of this compound can be investigated by measuring its ability to inhibit the production of inflammatory mediators in stimulated immune cells.
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibition of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce inflammation.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.
Table 3: Hypothetical Anti-inflammatory Activity Data
| Compound Concentration (µM) | NO Production (% of Control) |
| 0 (LPS only) | 100 |
| 1 | Data to be determined |
| 10 | Data to be determined |
| 50 | Data to be determined |
NF-κB Signaling Pathway Analysis
The transcription factor NF-κB is a central regulator of inflammation. The effect of the compound on this pathway can be assessed.
Protocol:
-
Cell Treatment: Treat RAW 264.7 cells with the compound and stimulate with LPS.
-
Western Blotting: Prepare cell lysates and perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB. A decrease in the phosphorylated forms would indicate inhibition of the pathway.
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The protocols outlined in these application notes provide a robust framework for the initial in vitro evaluation of its potential anticancer and anti-inflammatory activities. Further studies, including in vivo models and detailed mechanism of action investigations, are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing a 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. The unique chemical architecture of heterocyclic compounds offers a fertile ground for the development of targeted therapeutics. Among these, the pyridinone scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. This document provides detailed application notes and experimental protocols for leveraging the 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one scaffold in the design and screening of novel enzyme inhibitors.
Introduction to the Pyridinone Scaffold
Pyridinone-containing molecules are recognized for their diverse pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities.[1][2] This versatility stems from the scaffold's ability to act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.[1][2] The this compound scaffold, in particular, presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Application Note: Potential Enzyme Targets
While direct inhibitory activity of the this compound scaffold is not extensively documented in publicly available literature, its structural features suggest potential for the development of inhibitors against several key enzyme families. The nitropyridine moiety, a known pharmacophore in various enzyme inhibitors, and the broader pyridinone class provide a strong rationale for its application in inhibitor design.
Kinases: The pyridinone core is a well-established motif in the design of kinase inhibitors.[1][2] Derivatives of this scaffold could be synthesized and screened against a panel of kinases, such as Janus Kinase 2 (JAK2) or Met kinase, which are implicated in cancer and inflammatory diseases.[3][4]
Proteases: Cysteine and serine proteases are critical drug targets in various diseases, including viral infections and cancer. The electrophilic nature of the nitro group on the pyridinone ring could be exploited to design covalent or non-covalent inhibitors of proteases.
Other Enzymes: Nitropyridine derivatives have shown inhibitory activity against enzymes like urease and chymotrypsin.[3] For instance, a 5-nitropyridin-2-yl derivative demonstrated dual inhibition of chymotrypsin and urease with IC50 values of 8.67 µM and 29.21 µM, respectively.[3] This suggests that the this compound scaffold could serve as a starting point for developing inhibitors against these or related enzymes.
Experimental Workflow
The general workflow for identifying and characterizing enzyme inhibitors based on the this compound scaffold involves several key stages, from initial screening to lead optimization.
Caption: A generalized workflow for the development of enzyme inhibitors.
Experimental Protocols
The following are detailed protocols for common enzyme inhibition assays that can be adapted for screening compounds with the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)
This protocol describes a common method to determine the in vitro inhibitory activity of test compounds against a generic serine/threonine kinase using a fluorescence-based assay.
1. Materials and Reagents:
-
Recombinant human kinase enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Fluorescently labeled peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well or 384-well assay plates (black, low-volume)
-
Plate reader capable of fluorescence detection
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Add 5 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare a master mix containing the kinase assay buffer, the fluorescently labeled peptide substrate, and ATP at their final desired concentrations.
-
Add 20 µL of the master mix to each well.
-
Initiate the kinase reaction by adding 25 µL of the diluted kinase enzyme solution to each well. The final reaction volume is 50 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding 25 µL of a stop solution (e.g., 100 mM EDTA).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent label.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vitro Cysteine Protease Inhibition Assay (Example: Generic Cysteine Protease)
This protocol outlines a fluorometric method for assessing the inhibitory potential of compounds against a generic cysteine protease.
1. Materials and Reagents:
-
Recombinant human cysteine protease enzyme
-
Protease assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Fluorogenic substrate (e.g., a peptide linked to 7-amino-4-methylcoumarin, AMC)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., E-64)
-
96-well or 384-well assay plates (black)
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the diluted test compound, positive control, or DMSO to the assay plate wells.
-
Add 50 µL of the diluted cysteine protease enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30 minutes at 37°C using a fluorescence plate reader.
3. Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 values by plotting the percent inhibition versus the logarithm of the compound concentration.
Data Presentation
Quantitative data from enzyme inhibition assays should be summarized in a clear and structured format to facilitate comparison between different compounds.
Table 1: Inhibitory Activity of this compound Derivatives against Target Kinase
| Compound ID | R1 Group | R2 Group | IC50 (µM) |
| BMNP-01 | H | Phenyl | 15.2 |
| BMNP-02 | H | 4-Chlorophenyl | 8.5 |
| BMNP-03 | Methyl | Phenyl | > 50 |
| BMNP-04 | Methyl | 4-Chlorophenyl | 22.1 |
| Control | - | - | 0.01 |
Note: Data presented in this table is hypothetical and for illustrative purposes only.
Signaling Pathway Visualization
Inhibitors developed from the this compound scaffold could potentially target key nodes in cellular signaling pathways implicated in disease. The diagram below illustrates a hypothetical kinase signaling cascade that could be a target for such inhibitors.
Caption: A potential kinase signaling pathway targeted by pyridinone inhibitors.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its chemical tractability allows for the creation of diverse chemical libraries for screening against various enzyme targets. The provided protocols and guidelines offer a framework for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to unlock the full therapeutic potential of this chemical class.
References
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one in Agrochemical Synthesis
Application Note
Introduction
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom, a nitro group amenable to reduction, and a pyridinone core, makes it an attractive starting material for the construction of complex molecular architectures with potential fungicidal, herbicidal, or insecticidal properties. The strategic positioning of these functional groups allows for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and reduction, enabling the synthesis of diverse libraries of candidate agrochemicals. This document outlines the application of this compound as a key precursor in the synthesis of a hypothetical fungicidal agent, demonstrating its utility for researchers and scientists in the field of agrochemical development.
Key Intermediate in Fungicide Synthesis
Substituted pyridines are a well-established class of scaffolds in agrochemical research, with numerous commercial products containing this core structure. This compound serves as a valuable building block for the synthesis of picolinamide and nicotinamide-based fungicides. The synthetic strategy involves the initial conversion of the 2-hydroxy group to a more reactive leaving group, such as a chlorine atom, followed by nucleophilic substitution with a suitable amine or thiol. The nitro group can then be reduced to an amino group, which can be further functionalized to introduce additional diversity and modulate the biological activity of the final compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1446237-40-6[1] |
| Molecular Formula | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol |
| Appearance | Light yellow to yellow crystalline powder |
| Purity | ≥98% |
Table 2: Proposed Reaction Scheme and Yields for the Synthesis of a Hypothetical Fungicide
| Step | Reaction | Reactants | Product | Proposed Yield |
| 1 | Chlorination | This compound, POCl₃ | 5-Bromo-2-chloro-4-methyl-3-nitropyridine | 85-90% |
| 2 | Nucleophilic Substitution | 5-Bromo-2-chloro-4-methyl-3-nitropyridine, 4-fluoroaniline | N-(4-fluorophenyl)-5-bromo-4-methyl-3-nitropyridin-2-amine | 75-80% |
| 3 | Reduction | N-(4-fluorophenyl)-5-bromo-4-methyl-3-nitropyridin-2-amine, Fe/HCl | 3-Amino-5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine | 80-85% |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-chloro-4-methyl-3-nitropyridine (Key Intermediate)
This protocol is adapted from analogous synthetic procedures for substituted pyridines.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).
-
Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (3.0 eq) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 4 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of N-(4-fluorophenyl)-5-bromo-4-methyl-3-nitropyridin-2-amine
-
Reaction Setup: In a sealed tube, dissolve 5-Bromo-2-chloro-4-methyl-3-nitropyridine (1.0 eq) and 4-fluoroaniline (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Base: Add potassium carbonate (K₂CO₃) (2.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
Protocol 3: Synthesis of 3-Amino-5-bromo-N-(4-fluorophenyl)-4-methylpyridin-2-amine (Hypothetical Fungicide Core)
-
Reaction Setup: To a solution of N-(4-fluorophenyl)-5-bromo-4-methyl-3-nitropyridin-2-amine (1.0 eq) in ethanol, add iron powder (Fe) (5.0 eq).
-
Addition of Acid: Add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) for 6 hours.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathway from the starting material to a potential agrochemical core.
Caption: Flowchart of the experimental protocols for agrochemical synthesis.
References
Application Notes and Protocols for the Purification of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one by Recrystallization
Introduction
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a substituted pyridine derivative with potential applications in organic synthesis and medicinal chemistry as a versatile intermediate.[1][2] The purity of such intermediates is critical for the successful synthesis of downstream target molecules and for ensuring the reliability of biological and chemical screening results. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This method leverages the differences in solubility of the target compound and its impurities in a suitable solvent at varying temperatures. By dissolving the crude material in a hot solvent and allowing it to cool slowly, the desired compound forms pure crystals, leaving impurities behind in the mother liquor.[3] This document provides a detailed protocol for the purification of this compound using recrystallization.
Data Presentation: Solvent Selection for Pyridinone Derivatives
| Solvent System | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Methanol | 85-95 | >98 | A common and effective solvent for many pyridone derivatives.[3] |
| Ethanol | 80-90 | >98 | Often provides good crystal formation for N-aryl pyridones.[3] |
| Ethanol/Water | 85-92 | >97 | The addition of water as an anti-solvent can improve crystal yield.[3] |
| Isopropanol | 75-85 | >97 | A good alternative to methanol and ethanol. |
| Ethyl Acetate/Hexane | 75-85 | >97 | Suitable for compounds that are highly soluble in ethyl acetate alone.[3] |
| Toluene | 70-80 | >96 | A potential solvent for less polar pyridone derivatives. |
Note: The data presented are typical values for analogous compounds and will likely require optimization for this compound.
Experimental Protocols
This section details the methodology for the purification of this compound by recrystallization.
Stage 1: Solvent Screening
-
Preparation: Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
Solvent Addition: To each test tube, add a different potential solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.
-
Solubility at Room Temperature: Identify solvents that dissolve the compound sparingly or not at all at room temperature.
-
Solubility at Elevated Temperature: Gently heat the test tubes containing the undissolved solid in a water or sand bath. The ideal solvent will completely dissolve the compound at or near its boiling point.
-
Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath. A suitable solvent will result in the formation of a significant amount of crystalline precipitate.
-
Solvent System Selection: Based on these observations, select the single solvent or solvent mixture that provides the best balance of high solubility at high temperature and low solubility at low temperature. For a mixed solvent system (e.g., ethanol/water), dissolve the compound in the "good" solvent (ethanol) and add the "poor" solvent (water) dropwise until the solution becomes cloudy, then heat to redissolve.
Stage 2: Bulk Recrystallization Protocol
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions, just enough to cover the solid.
-
Heating: Heat the mixture on a hot plate with magnetic stirring. Bring the solvent to a gentle boil. Continue to add small portions of the hot solvent until the solid has completely dissolved. Avoid adding a large excess of solvent to maximize the recovery yield.
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the solute). Reheat the solution to boiling for 5-10 minutes. The colored impurities will adsorb to the charcoal.[5]
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a drying oven at an appropriate temperature or in a vacuum desiccator until a constant weight is achieved.
-
Purity Assessment: Determine the melting point of the recrystallized product and compare it to the literature value. A sharp melting point close to the expected value is indicative of high purity. Further analysis by techniques such as NMR or HPLC can also be performed.
Mandatory Visualization
The following diagram illustrates the logical workflow of the recrystallization process.
Caption: Workflow for the recrystallization of this compound.
References
Application Notes and Protocols for the Purification of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one by Column Chromatography
Introduction
5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug development due to its potential as a scaffold for various therapeutic agents. The synthesis of this compound often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is therefore a critical step to obtain the compound in high purity for subsequent analytical characterization and biological screening. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography, a widely used technique for the separation of organic compounds.[1][2][3]
Data Presentation: Key Chromatographic Parameters
The selection of an appropriate stationary and mobile phase is crucial for the successful separation of the target compound. Based on the purification of structurally related brominated and nitrated pyridinone derivatives, the following parameters are recommended.[4][5][6][7]
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh for flash) | Silica gel is a polar adsorbent suitable for the separation of polar heterocyclic compounds.[1][2] |
| Mobile Phase | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixture | A gradient of increasing polarity, starting from a low percentage of ethyl acetate, is effective for eluting compounds of varying polarities.[4][5] |
| Elution Mode | Gradient Elution | Starting with a low polarity mobile phase and gradually increasing its polarity allows for the separation of a wider range of impurities from the target compound.[8][9][10] |
| Monitoring | Thin-Layer Chromatography (TLC) | TLC is used to determine the optimal solvent system and to monitor the fractions collected from the column, aiming for an Rf value of 0.25-0.35 for the desired product.[6][11] |
| Sample Loading | Dry Loading or Wet Loading | Dry loading is preferred for samples that are not highly soluble in the initial mobile phase to ensure a narrow sample band and better separation. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines the step-by-step procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh for gravity chromatography or 230-400 mesh for flash chromatography)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Dichloromethane (for sample dissolution if needed)
-
Chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
TLC chamber
-
UV lamp for visualization
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude mixture on a TLC plate.
-
Develop the TLC plate using different ratios of hexane/ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives good separation and an Rf value of approximately 0.25-0.35 for the target compound.[11]
-
-
Column Preparation (Slurry Packing Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Gently pour the silica gel slurry into the column. Tap the side of the column gently to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the packed silica gel.
-
Continuously drain the solvent until the solvent level just reaches the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel without disturbing the top surface.
-
-
-
Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Begin eluting the column by opening the stopcock. Maintain a constant flow rate. For flash chromatography, apply pressure using a pump or inert gas.
-
Start collecting the eluent in a series of numbered collection tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane (gradient elution).[8][9] For example, you can start with 95:5 hexane/ethyl acetate, then move to 90:10, 85:15, and so on. The exact gradient will depend on the separation observed by TLC.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC. Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in the solvent system determined in step 1.
-
Visualize the spots under a UV lamp.
-
Identify the fractions that contain the pure desired product.
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, mass spectrometry, melting point).
-
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the column chromatography protocol for the purification of this compound.
Caption: Workflow for the purification of this compound.
References
- 1. sorbtech.com [sorbtech.com]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Monitoring the Synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for monitoring the synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one via the bromination of 4-methyl-3-nitropyridin-2(1H)-one using Thin-Layer Chromatography (TLC). This method allows for rapid and efficient tracking of the reaction progress by separating the starting material, product, and potential impurities.
Introduction
This compound is a substituted pyridinone derivative with potential applications in medicinal chemistry and drug development as a synthetic intermediate. The efficient synthesis of this compound requires careful monitoring to ensure complete conversion of the starting material and to minimize the formation of byproducts. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideally suited for the real-time monitoring of organic reactions. This application note details a validated TLC method for observing the bromination of 4-methyl-3-nitropyridin-2(1H)-one to yield the desired 5-bromo product.
Reaction Scheme
The synthesis of this compound can be achieved through the electrophilic bromination of 4-methyl-3-nitropyridin-2(1H)-one. A plausible reaction scheme is presented below:
Experimental Protocols
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum sheets
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) or chloroform and methanol (e.g., 9:1 v/v). The optimal ratio may need to be determined empirically.
-
Starting Material: 4-methyl-3-nitropyridin-2(1H)-one
-
Brominating Agent: e.g., N-Bromosuccinimide (NBS) or Bromine (Br2)
-
Reaction Solvent: e.g., Acetic acid or Dichloromethane
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Iodine chamber
-
Stannous chloride (SnCl2) solution (5% w/v in 2M HCl)
-
Sodium nitrite (NaNO2) solution (2% w/v in water)
-
β-naphthol solution (10% w/v in 10% aqueous NaOH)
-
-
Glassware: Capillary tubes for spotting, developing chamber, beakers, graduated cylinders.
TLC Method for Reaction Monitoring
-
Chamber Saturation: Prepare the chosen mobile phase and pour it into the TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Sample Preparation:
-
Reaction Mixture: At timed intervals (e.g., 0, 30, 60, 120 minutes), withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a small amount of a suitable solvent (e.g., ethyl acetate or the reaction solvent) to an appropriate concentration for spotting.
-
Standards: Prepare dilute solutions of the starting material (4-methyl-3-nitropyridin-2(1H)-one) and, if available, the purified product (this compound) to serve as references.
-
-
Spotting: Using a capillary tube, carefully spot the prepared samples onto the baseline of the TLC plate. The spots should be small and applied about 1 cm from the bottom of the plate. It is recommended to spot the starting material, the co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture side-by-side for easy comparison.
-
Development: Place the spotted TLC plate into the saturated developing chamber. Ensure the solvent level is below the baseline. Allow the mobile phase to ascend the plate by capillary action.
-
Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
UV Light: Visualize the dried plate under a UV lamp at 254 nm. Aromatic and conjugated compounds will appear as dark spots against a fluorescent background. Circle the observed spots with a pencil.[1][2]
-
Iodine Vapor: Place the plate in a chamber containing a few crystals of iodine. Most organic compounds will appear as brown spots.[1][2][3] This method is semi-destructive.[2]
-
Nitro Group-Specific Staining: For more specific visualization of the nitro-containing compounds, the following procedure can be used:
-
Spray the plate with the stannous chloride solution and heat it at 100°C for 10-15 minutes to reduce the nitro group to an amine.[4]
-
After cooling, spray the plate with the sodium nitrite solution to form a diazonium salt.[4]
-
Finally, spray with the alkaline β-naphthol solution to produce brightly colored azo dyes (orange to red spots).[4]
-
-
-
Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot using the following formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
The progress of the reaction can be assessed by the disappearance of the starting material spot and the appearance of the product spot. The expected Rf values will depend on the exact mobile phase composition. Generally, the brominated product is expected to be less polar than the starting material, resulting in a higher Rf value.
Table 1: Expected TLC Data for the Synthesis of this compound
| Compound | Expected Rf Value (Illustrative)* | Visualization Method(s) |
| 4-methyl-3-nitropyridin-2(1H)-one (Starting Material) | ~ 0.4 | UV (254 nm), Iodine, Nitro-specific stain |
| This compound (Product) | ~ 0.6 | UV (254 nm), Iodine, Nitro-specific stain |
| Potential Impurities/Byproducts | Variable | UV (254 nm), Iodine, and other appropriate stains |
*Note: These Rf values are illustrative and will vary depending on the specific mobile phase and stationary phase used.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for monitoring the synthesis reaction by TLC.
Caption: Workflow for TLC Monitoring of the Synthesis.
Conclusion
The described TLC method provides a straightforward and effective means to monitor the synthesis of this compound. By following this protocol, researchers can efficiently track the consumption of the starting material and the formation of the product, enabling optimization of reaction conditions and ensuring the desired outcome of the synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the common starting material for the synthesis of this compound?
A1: A common and commercially available starting material is 4-Methyl-5-nitropyridin-2-ol.[1]
Q2: What is the key reaction step in the synthesis of this compound from 4-Methyl-5-nitropyridin-2-ol?
A2: The key step is the electrophilic bromination of the pyridine ring.[1][2]
Q3: What are some potential side reactions to be aware of during the synthesis?
A3: Potential side reactions include over-bromination, leading to di-bromo species, and degradation of the starting material or product under harsh acidic conditions. The nitro group can also be susceptible to reduction if reducing agents are inadvertently present.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Loss of product during workup and purification. | Ensure proper pH adjustment during precipitation. Use minimal amounts of solvent for washing the filtered product to avoid dissolution. | |
| Sub-optimal reagent stoichiometry. | Use a significant excess of bromine (e.g., 6 equivalents) to drive the reaction to completion.[1] | |
| Incomplete Bromination | Insufficient amount of brominating agent. | Increase the molar equivalents of bromine relative to the starting material.[1] |
| Reaction time is too short. | Extend the reaction time and monitor completion by TLC. | |
| Formation of Impurities | Over-bromination (di-brominated product). | Add the bromine dropwise and at a controlled rate to minimize localized high concentrations of the brominating agent.[1] |
| Degradation of starting material or product. | Maintain the recommended reaction temperature and avoid excessive heating. | |
| Difficulty in Product Isolation | Product remains dissolved in the reaction mixture. | After the reaction, pour the mixture into ice-water to precipitate the product.[1] |
| Oily product instead of a solid. | Try triturating the oily product with a non-polar solvent like hexane to induce solidification. |
Experimental Protocol
A detailed methodology for the synthesis of 5-Bromo-4-methyl-3-nitropyridin-2-ol (the tautomer of this compound) is provided below.[1]
Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol [1]
-
Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).
-
Add bromine (208 mL, 6 eq) dropwise over 1.5 hours.
-
Stir the mixture for 5 minutes after the addition is complete.
-
Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour.
-
Filter the resulting suspension.
-
Wash the residue with water (3 x 100 mL).
-
Dry the solid in vacuo.
-
Strip the product with toluene (2 x 500 mL) and acetonitrile (500 mL) to afford the title compound as a yellow solid (143.8 g, 91% yield).[1]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Methyl-5-nitropyridin-2-ol | [1] |
| Reagents | Acetic Acid, Bromine | [1] |
| Bromine Equivalents | 6 eq | [1] |
| Reaction Time | ~1.5 hours (addition) + 5 min | [1] |
| Workup | Precipitation in ice-water | [1] |
| Yield | 91% | [1] |
Visualizations
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting guide for low yield in the synthesis.
References
side-product formation in the bromination of 4-methyl-3-nitropyridin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the bromination of 4-methyl-3-nitropyridin-2-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Q1: My reaction produced a mixture of products, not the single desired brominated compound. How can I identify the side-products?
A1: The formation of multiple products is a common challenge in the electrophilic bromination of substituted pyridines. The primary side-products are often positional isomers or poly-brominated species. The hydroxyl group at the 2-position and the methyl group at the 4-position are activating and ortho-, para-directing, while the nitro group at the 3-position is a deactivating meta-director.
Based on these directing effects, the most likely side-products are:
-
5-bromo-4-methyl-3-nitropyridin-2-ol (Desired Product): Bromination at the C5 position is electronically favored due to activation by the hydroxyl and methyl groups.
-
3-bromo-4-methyl-3-nitropyridin-2-ol: While less favored due to the deactivating effect of the adjacent nitro group, some bromination at the C3 position might occur.
-
Dibrominated products (e.g., 3,5-dibromo-4-methyl-3-nitropyridin-2-ol): If an excess of the brominating agent is used or if the reaction is allowed to proceed for too long, polybromination can occur.
-
Bromination of the methyl group: Under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), bromination of the methyl group to form 4-(bromomethyl)-3-nitropyridin-2-ol is a possibility.[1]
To identify the specific side-products in your mixture, we recommend using analytical techniques such as:
-
NMR (¹H and ¹³C): The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer.
-
LC-MS: This will help you determine the mass of each component, allowing you to distinguish between mono- and di-brominated products.
-
GC-MS: Similar to LC-MS, this can be used to separate and identify the components of the reaction mixture.[2]
Q2: I am observing a significant amount of a dibrominated side-product. How can I minimize its formation?
A2: The formation of dibrominated species is typically a result of over-bromination. To minimize this, you can adjust the reaction conditions:
-
Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is recommended to favor mono-bromination.
-
Temperature: Running the reaction at a lower temperature can increase the selectivity for the mono-brominated product.
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile throughout the reaction.
Q3: My desired product yield is low, and I have a lot of unreacted starting material. How can I improve the conversion?
A3: Low conversion can be due to insufficient reactivity of the brominating agent or non-optimized reaction conditions. Consider the following adjustments:
-
Choice of Brominating Agent: If you are using a mild brominating agent like N-bromosuccinimide (NBS), switching to a more reactive one like molecular bromine (Br₂) in a suitable solvent might improve the yield.
-
Solvent: The choice of solvent can significantly impact the reaction rate. Acetic acid is a common solvent for the bromination of pyridinols.
-
Temperature: Gradually increasing the reaction temperature may improve the conversion rate. However, be mindful that higher temperatures can also lead to more side-product formation.
-
Catalyst: While not always necessary for activated rings, a Lewis acid catalyst could potentially enhance the electrophilicity of the brominating agent.
Q4: I have identified a side-product resulting from the bromination of the methyl group. How can I avoid this?
A4: Bromination of the methyl group is characteristic of a radical reaction mechanism. To avoid this, ensure your reaction conditions favor an electrophilic aromatic substitution pathway:
-
Avoid Radical Initiators: Do not use radical initiators such as AIBN or benzoyl peroxide.
-
Exclude Light: Perform the reaction in the dark, as UV light can initiate radical chain reactions.
-
Choice of Brominating Agent: While NBS can be used for electrophilic bromination, it is also a common reagent for radical bromination.[1] Using molecular bromine in a polar solvent is more likely to proceed via an electrophilic mechanism.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product in the bromination of 4-methyl-3-nitropyridin-2-ol?
A1: The major product is expected to be 5-bromo-4-methyl-3-nitropyridin-2-ol . The hydroxyl group at C2 and the methyl group at C4 are both activating groups that direct electrophilic substitution to the ortho and para positions. The C5 position is ortho to the methyl group and para to the hydroxyl group, making it the most electronically activated and sterically accessible site for bromination.
Q2: What are the recommended starting conditions for the bromination of 4-methyl-3-nitropyridin-2-ol?
A2: A good starting point would be to adapt a procedure used for a similar substrate. For example, the bromination of 4-methyl-5-nitropyridin-2-ol has been reported using bromine in acetic acid.[3] A recommended starting protocol would be:
-
Reactants: 4-methyl-3-nitropyridin-2-ol (1 equivalent) and molecular bromine (1.1 equivalents).
-
Solvent: Acetic acid.
-
Temperature: Room temperature, with cooling as needed to control any exotherm.
-
Procedure: Dissolve the starting material in acetic acid and add the bromine dropwise with stirring. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, pour the mixture into ice water to precipitate the product. The crude product can then be purified by recrystallization or column chromatography.
Q3: How can I purify the desired 5-bromo-4-methyl-3-nitropyridin-2-ol from the side-products?
A3: Purification can typically be achieved by one of the following methods:
-
Recrystallization: If the desired product and the main impurity have significantly different solubilities in a particular solvent, recrystallization can be an effective purification method.
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating positional isomers. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the different components.
Quantitative Data
| Starting Material | Brominating Agent | Solvent | Temperature | Product | Yield | Reference |
| 4-Methyl-5-nitropyridin-2-ol | Bromine (6 eq) | Acetic Acid | Not specified | 3-bromo-4-methyl-5-nitropyridin-2-ol | 91% | [3] |
Note: The high yield in the reference is for a different isomer and uses a large excess of bromine, which would likely lead to polybromination in the case of 4-methyl-3-nitropyridin-2-ol.
Experimental Protocols
Protocol: Bromination of 4-methyl-3-nitropyridin-2-ol (Adapted from a similar procedure[3])
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-methyl-3-nitropyridin-2-ol (1.0 eq) in glacial acetic acid.
-
Addition of Bromine: While stirring, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the suspension at room temperature. Maintain the temperature below 30°C, using an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker of ice water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid with cold water.
-
Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for side-product formation.
Caption: Reaction pathways for bromination and side-products.
References
how to remove di-brominated impurities from 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of di-brominated impurities from 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the likely di-brominated impurities in the synthesis of this compound?
The most probable di-brominated impurity is 3,5-dibromo-4-methyl-3-nitropyridin-2(1H)-one. This can form due to over-bromination during the synthesis. The additional bromine atom will alter the compound's polarity and solubility, which can be exploited for purification.
Q2: How can I detect the presence of di-brominated impurities?
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for detecting di-brominated impurities.
-
TLC: The di-brominated impurity is expected to be less polar than the mono-brominated product. Therefore, it will have a higher Rf value (travel further up the TLC plate) in a normal-phase system (e.g., silica gel).
-
HPLC: In a reversed-phase HPLC system (e.g., C18 column), the less polar di-brominated impurity will have a longer retention time.
Q3: What are the primary methods for removing di-brominated impurities from my product?
The two most effective methods for removing di-brominated impurities are recrystallization and column chromatography . The choice between them depends on the scale of your experiment and the level of impurity.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.
Issue: My compound does not crystallize upon cooling.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution: Evaporate some of the solvent under reduced pressure to concentrate the solution and then allow it to cool again.
-
Possible Cause: The cooling process is too rapid.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[1]
-
Possible Cause: The compound has "oiled out" instead of crystallizing.
-
Solution: Re-heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Ensure a slow cooling rate.
Issue: The purity of my compound does not improve significantly after recrystallization.
-
Possible Cause: The chosen solvent does not effectively differentiate between the solubility of the desired product and the di-brominated impurity.
-
Solution: Perform a new solvent screen to find a more suitable solvent or solvent system. The ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at room temperature, while the impurity remains in solution upon cooling.
-
Possible Cause: Impurities are trapped within the crystals.
-
Solution: Ensure slow and undisturbed cooling to allow for the formation of well-defined crystals, which are less likely to include impurities.
Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities.
Issue: I am getting poor separation between my product and the impurity.
-
Possible Cause: The mobile phase polarity is too high, causing both compounds to elute quickly without adequate separation.
-
Solution: Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Possible Cause: The mobile phase polarity is too low, resulting in very slow elution and broad peaks.
-
Solution: Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Possible Cause: The column is overloaded with the sample.
-
Solution: Reduce the amount of crude material loaded onto the column. A general guideline is to use 20-40 g of silica gel for every 1 g of crude material.
Issue: My compound is streaking on the column.
-
Possible Cause: The compound has low solubility in the mobile phase.
-
Solution: Try a different mobile phase in which your compound is more soluble. You can also try "dry loading" the sample onto the silica gel.
-
Possible Cause: The silica gel is too acidic for your compound, causing degradation.
-
Solution: You can deactivate the silica gel by adding a small amount of a base like triethylamine (0.1-1%) to your mobile phase.
Data Presentation
The following table summarizes suggested starting conditions for the purification and analysis of this compound.
| Technique | Parameter | Suggested Starting Condition | Notes |
| Recrystallization | Solvent | Ethanol, Isopropanol, or Acetonitrile | Perform a small-scale solvent screen to determine the optimal solvent. The di-brominated impurity is expected to be more soluble. |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade silica gel should be effective. |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity to elute the more polar mono-brominated product. | |
| TLC Analysis | Stationary Phase | Silica Gel 60 F254 | Standard TLC plates. |
| Mobile Phase | 70:30 Hexane:Ethyl Acetate | Adjust the solvent ratio to achieve an Rf of ~0.3-0.5 for the desired product. | |
| Visualization | UV light (254 nm) | Aromatic compounds will appear as dark spots. | |
| HPLC Analysis | Column | C18, 4.6 x 150 mm, 5 µm | A standard reversed-phase column. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | ||
| Mobile Phase B | Acetonitrile | ||
| Gradient | Start with a lower percentage of B and gradually increase. | A gradient from 10% to 90% B over 20 minutes is a good starting point. | |
| Detection | UV at 254 nm |
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol). Heat the mixture to boiling while stirring to dissolve the solid completely. If the solid does not fully dissolve, add small portions of hot solvent until it does.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the chromatography column and allow the solvent to drain, tapping the column to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will first elute the less polar di-brominated impurity, followed by the more polar mono-brominated product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization
Caption: Workflow for the purification and analysis of this compound.
References
troubleshooting incomplete reaction in 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one synthesis
Technical Support Center: Synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.
Troubleshooting Guide: Incomplete Reaction
An incomplete reaction is a common issue in the synthesis of this compound. This guide provides a systematic approach to identifying and resolving the root cause.
Question: My reaction to synthesize this compound is incomplete. How can I troubleshoot this?
Answer: An incomplete reaction can be attributed to several factors, ranging from reagent quality to reaction conditions. Follow the steps outlined below to diagnose and resolve the issue.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete reaction.
Step 1: Verify Reagent Quality and Stoichiometry
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Starting Material Purity: Ensure the purity of the starting material, 4-methyl-3-nitropyridin-2(1H)-one, as impurities can inhibit the reaction.
-
Brominating Agent: Use a fresh, high-quality brominating agent such as N-bromosuccinimide (NBS) or molecular bromine. Ensure accurate molar equivalents are used.
-
Solvent: The choice of solvent is critical. Acetic acid is commonly used for bromination reactions of this type. Ensure the solvent is anhydrous, as water can interfere with the reaction.
Step 2: Evaluate Reaction Conditions
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Temperature: The reaction temperature can significantly impact the rate and completeness of the reaction. While some brominations proceed at room temperature, heating may be necessary to drive the reaction to completion. Monitor the temperature closely to avoid unwanted side reactions.
-
Reaction Time: Incomplete reactions are often a result of insufficient reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present.
-
Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture of reactants.
Step 3: Optimize Work-up and Purification
-
Quenching: The reaction should be carefully quenched, for example, by pouring the reaction mixture into ice water, to stop the reaction and precipitate the product.
-
Purification: The crude product may require purification to remove unreacted starting material and byproducts. Recrystallization is a common method for purifying the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the synthesis of this compound?
A1: Common side reactions can include the formation of di-brominated products or degradation of the starting material or product under harsh reaction conditions. Careful control of stoichiometry and temperature can minimize these side reactions.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by TLC or HPLC. For TLC, a suitable solvent system should be developed to achieve good separation between the starting material, product, and any potential byproducts.
Q3: What is the expected yield for this synthesis?
A3: The yield can vary depending on the specific reaction conditions and the scale of the reaction. However, with optimized conditions, yields can be moderate to high.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Substituted Pyridinones
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 4-Methyl-5-nitropyridin-2-ol | Bromine | Acetic Acid | Room Temp | 1.5 | 91 | [1] |
| 2-methoxy-4-methyl-3-nitropyridine | Bromine | Acetic Acid | 80 | 12 | 82.2 | [2] |
| 2-methyl-3-nitropyridin-4-ol | Phosphorus oxybromide | Neat | 140 | 3 | 49.7 | [3] |
Experimental Protocols
Protocol 1: Bromination of 4-Methyl-5-nitropyridin-2-ol [1]
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Suspend 4-Methyl-5-nitropyridin-2-ol (1.0 eq) in acetic acid.
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Add bromine (6.0 eq) dropwise over 1.5 hours.
-
Stir the mixture for 5 minutes after the addition is complete.
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Pour the reaction mixture into ice water and stir for 1 hour.
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Filter the resulting suspension and wash the residue with water.
-
Dry the solid in vacuo to afford the product.
Protocol 2: Bromination of 2-methoxy-4-methyl-3-nitropyridine [2]
-
Dissolve 2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid at room temperature.
-
Slowly add sodium acetate (3.6 eq).
-
Add bromine (2.7 eq) dropwise.
-
Heat the reaction mixture to 80 °C for 12 hours.
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Monitor the reaction by TLC to confirm completion.
-
Cool the mixture to 0 °C and quench with a 10% aqueous solution and a saturated aqueous sodium sulfate solution.
-
Collect the solid product by filtration, wash with water, and dry under reduced pressure.
Visualization
Chemical Reaction Pathway
Caption: Synthesis of this compound.
References
Technical Support Center: Synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one. The guidance is based on established principles of electrophilic aromatic substitution on pyridine rings and protocols for structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis typically involves the bromination and nitration of a 4-methylpyridin-2(1H)-one precursor. The order of these steps is critical. A plausible route is the bromination of 4-methyl-5-nitropyridin-2-ol.[1] The pyridin-2-ol exists in tautomeric equilibrium with the pyridin-2(1H)-one form.
Q2: What is the critical role of temperature in this synthesis?
A2: Temperature control is crucial for several reasons. Nitration reactions are often highly exothermic, and poor temperature control can lead to the formation of di-nitrated byproducts or oxidation of the methyl group.[2] For bromination, temperature influences the reaction rate and selectivity. For related compounds, reaction temperatures can range from ambient to 80°C, with cooling to 0°C for quenching.[3][4]
Q3: What are common side reactions to be aware of?
A3: Common side reactions include the formation of regioisomers (e.g., bromination or nitration at different positions), over-bromination/nitration, and degradation of the starting material under harsh acidic conditions. The electron-withdrawing nitro group can also make the pyridine ring susceptible to nucleophilic attack.[4]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] This allows for the determination of the point of complete consumption of the starting material and helps to prevent the formation of byproducts due to prolonged reaction times.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inadequate Temperature Control: Reaction may be too cold (incomplete reaction) or too hot (decomposition/side reactions).[2] | Optimize temperature incrementally. For nitration, maintain low temperatures (e.g., 0-15°C). For bromination, a moderate increase in temperature (e.g., to 80°C) may be required.[2][3] |
| Presence of Water: Moisture can interfere with the formation of the nitronium ion (NO₂⁺).[2] | Ensure all glassware is thoroughly dried and use anhydrous solvents and concentrated acids. | |
| Incorrect Order of Reagents: Adding reagents too quickly can cause localized overheating. | Add reagents, particularly the nitrating or brominating agent, dropwise with vigorous stirring and while monitoring the internal temperature.[1] | |
| Formation of Multiple Products (Impurities) | Temperature Too High: Higher temperatures can lead to the formation of di-substituted products or other isomers.[2] | Strictly maintain the recommended temperature range. For exothermic reactions like nitration, use an ice bath to dissipate heat. |
| Incorrect Stoichiometry: An excess of the brominating or nitrating agent can lead to over-substitution. | Use a carefully measured stoichiometry of reagents. It may be beneficial to use the pyridine derivative as the limiting reagent. | |
| Reaction Stalls or is Incomplete | Insufficient Reaction Time or Temperature: The activation energy for the reaction may not be met. | After the initial addition of reagents at a controlled temperature, consider allowing the reaction to warm to room temperature or gently heating it for a defined period while monitoring via TLC/HPLC.[3] |
| Poor Solubility: The starting material may not be fully dissolved in the reaction solvent. | Choose a solvent in which the starting material is adequately soluble. Acetic acid is commonly used for brominations of such systems.[1][3] | |
| Product is a Dark Color or Tar-like | Oxidation/Decomposition: The methyl group or the pyridine ring itself can be oxidized by strong acids or high temperatures. | Maintain strict temperature control. Ensure the reaction is not heated for an excessive amount of time. Purify the starting material if necessary. |
| Workup Issues: The product may be unstable during the neutralization or extraction steps. | Perform the workup at a low temperature (e.g., pour the reaction mixture over ice) and proceed with extraction and purification promptly.[1] |
Experimental Protocols & Data
Table 1: Reaction Conditions for Synthesis of Related Bromo-Nitro-Pyridine Derivatives
| Compound | Starting Material | Reagents & Solvents | Temperature (°C) | Yield (%) | Reference |
| 3-Bromo-4-methyl-5-nitropyridin-2-ol | 4-Methyl-5-nitropyridin-2-ol | Bromine, Acetic Acid | Not specified, poured into ice-water for workup. | 91 | [1] |
| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 2-Methoxy-4-methyl-3-nitropyridine | Bromine, Sodium Acetate, Acetic Acid | Warmed to 80°C for 12h | 82.2 | [3] |
| 5-Bromo-4-methyl-2-nitropyridine | 2-Amino-5-bromo-4-methylpyridine | H₂O₂/H₂SO₄ | 5-15°C, then room temp. | 90 | [5] |
Illustrative Protocol: Synthesis of 3-Bromo-4-methyl-5-nitropyridin-2-ol
This protocol for a structurally related compound can serve as a starting point for optimization.[1]
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Suspension: Suspend 4-methyl-5-nitropyridin-2-ol (1 equivalent) in glacial acetic acid.
-
Bromination: Add bromine (e.g., 6 equivalents) dropwise to the suspension over a period of 1.5 hours. Maintain vigorous stirring.
-
Stirring: Stir the mixture for a short period (e.g., 5 minutes) after the addition is complete.
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Quenching: Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation: Stir the resulting suspension for 1 hour, then collect the solid product by filtration.
-
Washing & Drying: Wash the filtered solid with water and dry it under a vacuum.
-
Note: Temperature for the bromination addition is not specified in the source document, suggesting it may be performed at ambient temperature. However, for optimization, it is recommended to start at a lower temperature (e.g., 0-5°C) and gradually increase if the reaction is slow.
Visual Guides
Experimental Workflow
Caption: General workflow for the synthesis of bromo-nitro-pyridinol derivatives.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
- 5. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis typically involves a two-step process: the nitration of a 4-methyl-pyridin-2(1H)-one precursor, followed by electrophilic bromination. The order of these steps can sometimes be reversed. A common starting material is 4-methyl-2-pyridone.
Q2: Why is the nitration of the pyridine ring often challenging?
A2: The pyridine ring is an electron-deficient aromatic system. This inherent electronic property makes it less susceptible to electrophilic aromatic substitution reactions like nitration compared to benzene.[1] Consequently, forcing conditions, such as the use of fuming nitric and sulfuric acids, are often necessary to achieve the desired nitration.[1]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Key safety precautions include:
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Handling of Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Nitrating Agents: Mixtures of concentrated nitric and sulfuric acid are extremely corrosive and potent oxidizing agents. Reactions should be conducted with care, ensuring slow addition of reagents and temperature control to prevent runaway reactions.
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Solvent Handling: Ensure proper handling and disposal of all organic solvents according to your institution's safety guidelines.
Troubleshooting Guide
Q1: My nitration reaction is showing low conversion or is not proceeding to completion. What could be the issue?
A1: Low conversion in the nitration step can be due to several factors:
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Insufficiently Strong Reagents: The pyridine ring's deactivation often requires a potent nitrating agent. Ensure you are using a fresh, concentrated mixture of nitric and sulfuric acids.
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Inadequate Temperature: While initial cooling is often necessary during the addition of reagents to control the exothermic reaction, the reaction may require heating to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Water Contamination: The presence of water can deactivate the nitrating agent. Use anhydrous conditions where possible.
Q2: I am observing the formation of multiple products in my bromination step. How can I improve the selectivity?
A2: The formation of multiple brominated products (e.g., di-brominated species) can be a result of the reaction conditions being too harsh. To improve selectivity:
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Control Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br2 or N-bromosuccinimide). Using a slight excess may be necessary, but a large excess can lead to over-bromination.
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Temperature Control: Running the reaction at a lower temperature can often improve selectivity by favoring the kinetically controlled product.
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Solvent Choice: The solvent can play a crucial role in the reaction's selectivity. For instance, polar protic solvents like acetic acid are commonly used and can help to modulate the reactivity of the brominating agent.
Q3: The purification of the final product is proving difficult, with impurities that are hard to separate. What purification strategies are recommended?
A3: Purification can be challenging due to the presence of regioisomers or starting materials.
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Recrystallization: This is often the most effective method for purifying solid organic compounds. Experiment with different solvent systems to find one that provides good separation.
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Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can help separate closely related compounds.
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Washing: After the reaction, washing the crude product with a saturated sodium bicarbonate solution can help remove acidic impurities. A wash with sodium thiosulfate can also be used to quench any remaining bromine.
Solvent Effects on the Synthesis
Qualitative Summary of Solvent Effects:
| Solvent Class | Example(s) | Potential Effects on Bromination/Nitration |
| Polar Protic | Acetic Acid, Water | - Commonly used for bromination, as it can solvate ionic intermediates and reagents, potentially increasing the reaction rate.[2][3] - For nitration, strong acids like sulfuric acid often serve as both the catalyst and the solvent. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF) | - Can be effective for bromination, but may alter the regioselectivity compared to protic solvents due to different solvation of the reaction intermediates. - May be used in nitration with specific nitrating agents. |
| Non-Polar | Toluene, Hexane | - Generally not ideal for these reactions as the polar reagents and intermediates have low solubility in non-polar solvents, leading to slow or incomplete reactions. |
| Halogenated | Dichloromethane (DCM), Chloroform | - Can be used for bromination, especially with N-bromosuccinimide (NBS). The low polarity may favor specific reaction pathways. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol
This protocol is adapted from a literature procedure for a closely related compound.
-
Step 1: Nitration of 4-methyl-pyridin-2-ol
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Suspend 4-methyl-pyridin-2-ol in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.
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Once the reaction is complete, pour the mixture over crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product, 4-methyl-5-nitropyridin-2-ol.
-
Filter the solid, wash with water, and dry.
-
-
Step 2: Bromination of 4-methyl-5-nitropyridin-2-ol
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Suspend the 4-methyl-5-nitropyridin-2-ol in glacial acetic acid.
-
Add bromine dropwise to the suspension at room temperature.
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Stir the mixture for a designated time, monitoring the reaction by TLC.
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Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
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Filter the solid, wash with water to remove excess acid, and then with a dilute solution of sodium thiosulfate to remove unreacted bromine.
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Dry the solid to obtain 3-bromo-4-methyl-5-nitropyridin-2-ol. Further purification can be achieved by recrystallization.
-
Quantitative Data
The following table summarizes yield data from a literature synthesis of a related compound, 5-bromo-2-methoxy-4-methyl-3-nitropyridine, which involves a bromination step in acetic acid. This provides a benchmark for expected yields under these conditions.
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |
| 2-methoxy-4-methyl-3-nitropyridine | Br2, Sodium Acetate | Acetic Acid | 80 °C | 12 h | 82.2%[3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield After Precipitation/Recrystallization | The compound may be partially soluble in the anti-solvent or washing solvent. | - Test different anti-solvents or solvent/anti-solvent mixtures to minimize solubility. - Pre-cool the anti-solvent and the solution before mixing. - Minimize the volume of washing solvent used. - Consider performing a second crop recovery from the filtrate. |
| Product is Oily or Fails to Solidify | Presence of residual solvents or impurities that depress the melting point. | - Ensure complete removal of reaction solvents under vacuum. - Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. - Purify the material using column chromatography. |
| Persistent Yellow/Brown Color in Final Product | Presence of colored impurities, potentially starting materials or byproducts. | - Perform a recrystallization from a suitable solvent system. - Treat a solution of the crude product with activated carbon before filtration and crystallization. - Utilize column chromatography for separation of colored impurities. |
| Co-elution of Impurities During Column Chromatography | The polarity of the impurity is very similar to the product. | - Optimize the mobile phase by testing different solvent systems and gradients. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - High-Performance Liquid Chromatography (HPLC) may be necessary for difficult separations. |
| Product Degradation During Purification | The compound may be sensitive to heat, light, or certain pH conditions. | - Avoid excessive heating during recrystallization or solvent removal. - Protect the compound from light by using amber vials or covering flasks with foil. - Maintain a neutral pH during aqueous workups unless the protocol specifies otherwise. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found after the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, over-brominated or under-brominated species, and other regioisomers formed during the synthesis. The presence of a hydroxy impurity has also been noted in the synthesis of similar compounds and can often be removed by a bicarbonate wash.[1]
Q2: What is a good starting point for developing a recrystallization protocol?
A2: A good starting point is to test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, dichloromethane, hexanes). The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold. A solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
Q3: How can I effectively remove acidic impurities?
A3: Washing a solution of the crude product in an organic solvent (like dichloromethane or ethyl acetate) with a mild aqueous base, such as a saturated sodium bicarbonate solution, is an effective method for removing acidic impurities.[1]
Q4: What TLC conditions are recommended for monitoring the purification?
A4: For thin-layer chromatography (TLC) analysis, a good starting mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting ratio is 7:3 or 1:1 (hexanes:ethyl acetate). The polarity can be adjusted based on the observed Rf value of the product.
Q5: The crude product is a dark oil. How should I proceed with purification?
A5: If you have a dark, oily crude product, it is often best to first attempt purification by column chromatography. This will help to separate the desired compound from the majority of colored and tarry impurities. The resulting partially purified material can then be further purified by recrystallization if necessary.
Experimental Protocols
Protocol 1: General Aqueous Workup and Precipitation
This protocol is designed for the initial purification of the crude reaction mixture.
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Quenching: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
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Precipitation: Slowly add water to the cooled reaction mixture with vigorous stirring to precipitate the crude product.
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Neutralization: Add a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid and dissolve certain acidic impurities.[1] Monitor the pH to ensure it is neutral or slightly basic (pH 7-8).
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Filtration: Collect the precipitated solid by vacuum filtration.
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Washing: Wash the filter cake sequentially with cold water and then a small amount of a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove residual aqueous and non-polar impurities.
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Drying: Dry the purified solid under vacuum.
Protocol 2: Silica Gel Column Chromatography
This protocol is suitable for purifying the product when recrystallization is ineffective or to remove closely related impurities.
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Adsorbent Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
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Column Packing: Pack a chromatography column with the silica gel slurry, ensuring an even and compact bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column.
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Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity (HPLC) | Typical Yield | Throughput | Notes |
| Precipitation & Washing | 85-95% | 70-85% | High | Effective for removing bulk impurities. |
| Recrystallization | >98% | 50-70% (per crop) | Medium | Good for removing closely related impurities if a suitable solvent is found. |
| Column Chromatography | >99% | 60-80% | Low | Best for separating complex mixtures and achieving high purity. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
preventing degradation of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one to prevent its degradation.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the compound (e.g., yellowing or browning) | Exposure to light, air (oxidation), or high temperatures. | Store the compound in a tightly sealed, amber-colored vial to protect it from light.[1] Consider storing under an inert atmosphere (e.g., argon or nitrogen). Store at recommended low temperatures (see storage table below). |
| Inconsistent experimental results or loss of potency | Degradation of the compound due to improper storage or handling. This can lead to the formation of impurities that may interfere with assays or reduce the concentration of the active compound. | Review storage conditions and handling procedures. Perform analytical tests (e.g., HPLC, LC-MS) to check the purity of the compound before use. If degradation is confirmed, obtain a fresh batch of the compound. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Chemical degradation of the compound. The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack.[2] Potential degradation pathways include hydrolysis, reduction of the nitro group, or substitution reactions. | Characterize the new peaks using mass spectrometry (MS) and NMR to identify the degradation products.[3][4] Based on the identity of the degradants, adjust storage and experimental conditions to minimize their formation (e.g., control pH, avoid incompatible solvents or reagents). |
| Poor solubility after storage | The compound may have degraded into less soluble impurities, or physical changes may have occurred. | Before use, confirm the identity and purity of the compound using appropriate analytical techniques. If degradation is suspected, it is advisable to use a fresh sample. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. For long-term storage, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C is often recommended for nitropyridine derivatives.[1] Some sources suggest storage below 30°C for other nitropyridines.[5] | Lower temperatures slow down the rate of chemical degradation reactions. |
| Light | Store in an amber or opaque container.[1] | To prevent photolytic degradation. |
| Atmosphere | Store in a tightly sealed container. For highly sensitive applications, storage under an inert gas (e.g., argon, nitrogen) is advisable. | To protect against oxidation and moisture-induced hydrolysis. |
| Humidity | Store in a dry environment, possibly with a desiccant. | To prevent hydrolysis. |
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of this compound, which contains a halogenated and nitrated pyridinone ring, several degradation pathways are plausible. The presence of the electron-withdrawing nitro group can make the pyridine ring susceptible to nucleophilic substitution.[2] Potential degradation mechanisms include:
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Hydrolysis: The amide bond in the pyridinone ring could be susceptible to hydrolysis under acidic or basic conditions.
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Reduction of the Nitro Group: The nitro group can be reduced to an amino group, especially in the presence of reducing agents.[2]
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Nucleophilic Substitution: The bromine atom could be displaced by nucleophiles.
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Photodegradation: Exposure to UV or visible light can induce degradation.
Caption: Potential degradation pathways for this compound.
Q3: How can I monitor the stability of my compound?
A3: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a UV or mass spectrometry (MS) detector, is the best way to monitor the stability of your compound.[3][6] This involves developing a method that can separate the parent compound from any potential degradation products.
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[7]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
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This compound
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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Methanol or other suitable organic solvent
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HPLC or UPLC system with a photodiode array (PDA) or MS detector
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C18 analytical column
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pH meter
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Photostability chamber
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Oven
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
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Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or heat gently for a specific duration. Neutralize before injection into the HPLC/UPLC.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a set time, protected from light.
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Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80°C) for a specified time.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber (with a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[6]
-
-
Analysis:
-
Analyze the stressed samples, along with an unstressed control sample, using a validated HPLC or UPLC method.
-
The mobile phase and gradient should be optimized to achieve good separation between the parent peak and any degradation products.
-
Use a PDA detector to check for peak purity and an MS detector to obtain mass information about the degradation products.
-
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
- 3. Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempanda.com [chempanda.com]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
managing exothermic reactions in 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing the exothermic reactions during the synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on controlling the exothermic bromination step.
| Issue | Potential Cause | Recommended Solution |
| Rapid Temperature Increase (Exotherm) | - Addition of brominating agent is too fast.- Inadequate cooling of the reaction mixture.- High concentration of reactants. | - Add the brominating agent (e.g., Bromine in acetic acid) dropwise over a prolonged period.[1]- Use an ice-water or ice-salt bath to maintain a low reaction temperature.- Ensure efficient stirring to dissipate heat evenly.- Dilute the reaction mixture with an appropriate solvent. |
| Low Yield of Desired Product | - Incomplete reaction.- Formation of side products due to excessive temperature.- Loss of product during workup and purification. | - Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting material.- Strictly control the reaction temperature to minimize the formation of over-brominated or other side products.- After the reaction, pour the mixture into ice-water to precipitate the product and wash thoroughly.[1] |
| Formation of Impurities/Side Products | - Over-bromination (di-brominated products).- Reaction temperature is too high. | - Carefully control the stoichiometry of the brominating agent.- Maintain a consistently low temperature throughout the addition of bromine.- The crude product can be purified by recrystallization or washing with a suitable solvent to remove impurities. |
| Reaction Does Not Start or is Sluggish | - Low reaction temperature.- Poor quality of reagents. | - While initial cooling is crucial, the reaction may require warming to proceed to completion after the initial exothermic phase. The reaction mixture can be warmed up to 80 °C for 12 hours.[2]- Ensure that the starting materials and reagents are pure and dry. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic step is the bromination of the precursor, 4-methyl-3-nitropyridin-2(1H)-one (or a related pyridinone derivative).[1] Electrophilic aromatic substitution reactions like bromination and nitration are often highly exothermic.[3]
Q2: What are the critical parameters to control during the exothermic bromination step?
A2: The most critical parameters are the rate of addition of the brominating agent and the reaction temperature. Slow, dropwise addition of bromine and maintaining a low temperature using an effective cooling bath are essential to prevent a thermal runaway.[1][3]
Q3: What are the potential side products if the exothermic reaction is not managed properly?
A3: Poor control of the exotherm can lead to the formation of di-brominated species and other impurities. High temperatures can increase the rate of side reactions, reducing the purity and yield of the desired product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress. By comparing the spots of the starting material and the product, you can determine when the reaction is complete.[4]
Q5: What is a safe and effective work-up procedure after the bromination is complete?
A5: A common and safe work-up procedure involves pouring the reaction mixture into a large volume of ice-water.[1] This quenches the reaction and precipitates the crude product, which can then be collected by filtration and washed to remove residual acids and impurities.
Experimental Protocols
Bromination of 4-Methyl-5-nitropyridin-2-ol
This protocol is based on a representative procedure for the synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol.[1]
-
Preparation: Suspend 4-Methyl-5-nitropyridin-2-ol in glacial acetic acid in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Cooling: Cool the suspension in an ice-water bath.
-
Bromine Addition: Add bromine dropwise to the cooled and stirred suspension over a period of 1.5 hours. Maintain the temperature of the reaction mixture below the initial setpoint during the addition.
-
Reaction: After the addition is complete, stir the mixture for a short period (e.g., 5 minutes).
-
Quenching: Pour the reaction mixture into a beaker containing ice-water and stir for 1 hour to ensure complete precipitation of the product.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filtered solid with water to remove any remaining acid.
-
Drying: Dry the product in a vacuum oven.
Quantitative Data Summary
The following table summarizes key quantitative data for the bromination step, based on a literature procedure.[1]
| Parameter | Value |
| Starting Material | 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) |
| Solvent | Acetic Acid (1000 mL) |
| Brominating Agent | Bromine (208 mL, 6 eq) |
| Addition Time | 1.5 hours |
| Yield | 91% (143.8 g) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing exothermic reactions and other common issues.
References
- 1. rsc.org [rsc.org]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
This technical support guide provides detailed workup procedures, troubleshooting advice, and frequently asked questions for the synthesis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one. It is intended for researchers, scientists, and professionals in drug development.
Experimental Protocol: Workup Procedure
This protocol is a generalized procedure based on the synthesis of structurally similar compounds, such as 5-bromo-2-hydroxy-3-nitropyridine. The primary method for workup involves quenching the acidic nitration mixture in ice-water to precipitate the product.
Materials:
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Crushed ice
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Deionized water
-
Saturated sodium bicarbonate solution (or other suitable base like NaOH)
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven or vacuum desiccator
Procedure:
-
Quenching: Carefully and slowly pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Precipitation: The product will precipitate as a solid upon quenching. Allow the ice to melt completely while continuing to stir.
-
Neutralization: Check the pH of the resulting slurry. If it is still strongly acidic, slowly add a saturated solution of sodium bicarbonate with good agitation until the pH is neutral (pH 7-8). This will help to precipitate any product that may have remained dissolved in the acidic solution.[1]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any residual acids and inorganic salts.[2]
-
Drying: Dry the collected solid to a constant weight. This can be done in a drying oven at a moderate temperature (e.g., 45-60°C) or under reduced pressure in a vacuum desiccator.[2]
Data Presentation
The following table summarizes typical quantitative data for a related synthesis, the nitration of 2-amino-5-bromopyridine to yield 5-bromo-2-hydroxy-3-nitropyridine, which provides a useful reference for the synthesis of the target compound.[2]
| Parameter | Value |
| Starting Material | 2-amino-5-bromopyridine (100 g, 574.7 mmol) |
| Nitrating Agent | Fuming Nitric Acid (34.5 ml, 821.6 mmol) |
| Solvent/Acid | Concentrated Sulfuric Acid (300 ml) |
| Reaction Temperature | 60°C |
| Reaction Time | 2 hours |
| Quenching Medium | Ice water |
| Product Yield | 88.16 g |
Troubleshooting Guide
This section addresses common issues that may be encountered during the workup procedure for the synthesis of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No precipitate forms upon quenching. | 1. The product is soluble in the acidic aqueous solution.2. The reaction did not yield the desired product. | 1. Neutralize the solution carefully with a base such as saturated sodium bicarbonate or dilute sodium hydroxide to a pH of 7-8. This should decrease the solubility of the product and induce precipitation.[1]2. Before workup, confirm product formation using an appropriate analytical technique like TLC or LC-MS. If no product has formed, the reaction conditions may need to be optimized. |
| The product appears as an oil or is sticky. | 1. Presence of impurities or byproducts.2. Incomplete removal of the reaction solvent or acid. | 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. If this fails, proceed with an extraction using a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic layer, drying, and concentrating. The crude product can then be purified by column chromatography or recrystallization.2. Ensure the precipitate is thoroughly washed with cold water during filtration to remove any residual acid. |
| Low yield of the final product. | 1. Incomplete precipitation during workup.2. Loss of product during filtration and washing.3. Over-nitration or formation of other byproducts. | 1. Ensure the quenched reaction mixture is fully neutralized to maximize precipitation.2. Use cold water for washing the filter cake to minimize product loss due to solubility.3. Monitor the reaction progress to avoid the formation of di-nitrated byproducts.[1] If byproducts are present, purification by column chromatography or recrystallization will be necessary to isolate the desired product. |
| The final product is discolored. | Presence of colored impurities or byproducts from the nitration reaction. | Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture). The choice of solvent will depend on the solubility of the product and impurities. Alternatively, column chromatography can be used for purification. |
Frequently Asked Questions (FAQs)
Q1: Why is the reaction mixture poured into ice instead of adding water directly to the reaction?
A1: Nitration reactions are typically conducted in strong acids and are highly exothermic. Pouring the reaction mixture into ice helps to control the temperature during quenching, preventing overheating and potential side reactions or degradation of the product. The large volume of ice also helps to dilute the acid and facilitate the precipitation of the product.
Q2: What is the purpose of neutralizing the solution after quenching?
A2: The pyridine ring contains a basic nitrogen atom that will be protonated in the acidic reaction medium. This protonation increases the solubility of the product in the aqueous solution. Neutralizing the solution with a base deprotonates the pyridinone, reducing its solubility and leading to more complete precipitation, thus maximizing the isolated yield.[1]
Q3: What are some common byproducts in this type of reaction?
A3: Common byproducts can include over-nitrated products (di-nitro compounds) if the reaction conditions are too harsh or the reaction time is too long.[1] Incomplete bromination of the starting material could also lead to the presence of 4-methyl-3-nitropyridin-2(1H)-one. The presence of these and other impurities may require purification by column chromatography or recrystallization.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC): To assess the purity and identify the presence of any impurities.
Visualizations
Caption: Experimental workflow for the workup of this compound.
References
dealing with poor solubility of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one in reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor solubility of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in many common organic solvents?
A1: The solubility of this compound is influenced by its rigid, planar structure and the presence of both polar (nitro and pyridinone groups) and non-polar (bromo and methyl groups) functionalities. This combination can lead to strong intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, making it difficult for solvent molecules to effectively solvate the compound.
Q2: What are the initial recommended solvents to try for dissolving this compound?
A2: Based on the structure, polar aprotic solvents are generally the best starting point. These solvents can interact with the polar groups of the molecule without interfering with most reaction pathways. We recommend screening solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dioxane.
Q3: I'm still observing poor solubility even in polar aprotic solvents. What are my next steps?
A3: If initial solvent screening at room temperature is unsuccessful, several strategies can be employed to improve solubility. These include heating the mixture, using a co-solvent system, or making slight modifications to the reaction conditions. The troubleshooting workflow below provides a step-by-step guide.
Q4: Can heating the reaction mixture improve the solubility of my compound?
A4: Yes, in many cases, heating the reaction mixture can significantly increase the solubility of this compound. However, it is crucial to consider the thermal stability of your reactants and the boiling point of your solvent. We recommend a gradual increase in temperature while monitoring for any degradation.
Q5: How can a co-solvent system help with solubility issues?
A5: A co-solvent system involves using a mixture of two or more miscible solvents. This approach can fine-tune the polarity of the solvent medium to better match the solute. For instance, a small amount of a high-solubility solvent like DMF or DMSO can be added to a primary reaction solvent like THF or acetonitrile to enhance the dissolution of the compound.
Troubleshooting Guide
Solubility Data in Common Solvents
| Solvent | Type | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | High | Often a good first choice for reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Can be difficult to remove post-reaction. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | High boiling point. |
| Dioxane | Non-polar Ether | Moderate | May require heating. |
| Tetrahydrofuran (THF) | Polar Ether | Low to Moderate | Often used in combination with a co-solvent. |
| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | Solubility may be limited at room temperature. |
| Dichloromethane (DCM) | Chlorinated | Low | Generally not a good solvent for this compound. |
| Toluene | Aromatic Hydrocarbon | Very Low | Unlikely to be effective. |
| Water | Polar Protic | Very Low | Insoluble under neutral conditions. |
Experimental Protocol: A General Approach to Reactions with Poorly Soluble this compound
This protocol outlines a general methodology for carrying out a reaction when facing solubility challenges with the title compound.
1. Materials and Reagents:
- This compound
- Reaction partner(s)
- Anhydrous reaction solvent (e.g., DMF, NMP, or a co-solvent mixture)
- Standard laboratory glassware and stirring apparatus
- Heating mantle or oil bath
- Inert atmosphere setup (e.g., nitrogen or argon) if required for the reaction
2. Procedure:
- Solvent Selection and Degassing: Based on the solubility table and reaction compatibility, select an appropriate solvent or co-solvent system. If the reaction is sensitive to air or moisture, degas the solvent(s) by sparging with an inert gas for 15-30 minutes.
- Initial Dissolution Attempt: To a dry reaction flask under an inert atmosphere, add this compound and a magnetic stir bar. Add the chosen solvent and stir vigorously at room temperature for 10-15 minutes.
- Heating: If the compound remains insoluble, gradually heat the mixture using a heating mantle or oil bath. Increase the temperature in increments of 10 °C, holding at each step for 5-10 minutes to observe for dissolution. Monitor the temperature to avoid exceeding the boiling point of the solvent or causing decomposition of the reactants.
- Addition of Reactants: Once the this compound has dissolved or a fine suspension is achieved at an appropriate temperature, add the other reactants to the reaction mixture. If the other reactants are solids, they can be added directly. If they are liquids, they should be added dropwise via a syringe.
- Reaction Monitoring: Maintain the reaction at the determined temperature and monitor its progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
- Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The work-up procedure will be specific to the reaction performed. Due to the use of high-boiling point solvents like DMF or DMSO, purification may involve aqueous extraction, precipitation, or specialized chromatography techniques to effectively remove the solvent.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing the poor solubility of this compound during experimental setup.
Caption: A troubleshooting workflow for addressing solubility issues.
The following diagram illustrates the logical relationship between the compound's properties and the proposed solutions.
Caption: Relationship between compound properties and solubility strategies.
Validation & Comparative
Comparative Analysis of 1H NMR Spectra for 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and Structural Analogues
For the attention of: Researchers, scientists, and drug development professionals.
Comparative ¹H NMR Data
The following table summarizes the ¹H NMR spectral data for selected structural analogues of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one. These compounds share the core pyridinone or pyridine structure with varying substituents at the C2, C3, C4, and C5 positions, providing a basis for predicting the spectral characteristics of the target molecule.
| Compound Name | Structure | Solvent | Chemical Shift (δ, ppm), Multiplicity, Integration, Assignment |
| 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | ![]() | DMSO-d₆ | 8.25 (s, 1H, H-6), 3.94 (s, 3H, -OCH₃), 2.29 (s, 3H, -CH₃)[1][2] |
| 2-Amino-5-bromo-4-methylpyridine | ![]() | CDCl₃ | 8.08 (s, 1H, H-6), 6.41 (s, 1H, H-3), 4.48 (s, 2H, -NH₂), 2.28 (s, 3H, -CH₃)[3] |
| 5-Ethyl-2-methylpyridine | ![]() | CDCl₃ | 8.32 (d, J=2.1 Hz, 1H), 7.38 (dd, J=7.9, 2.1 Hz, 1H), 7.05 (d, J=7.9 Hz, 1H), 2.58 (q, J=7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J=7.6 Hz, 3H)[4] |
Experimental Protocols
A standardized protocol for the acquisition of ¹H NMR spectra is essential for data reproducibility and comparison. The following provides a general methodology applicable to the characterization of nitropyridinone derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent should be based on the sample's solubility and the chemical shifts of the residual solvent peaks.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Experiment: A standard one-dimensional ¹H NMR experiment should be performed.
-
Parameters:
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: Standard ambient probe temperature (e.g., 298 K).
-
-
Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually.
-
Perform baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
Analyze and report the chemical shifts, multiplicities (e.g., s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz).
Workflow and Structural Relationships
The following diagrams illustrate a typical experimental workflow for NMR analysis and the structural relationships between the target compound and its analogues.
Caption: A generalized experimental workflow for NMR-based structural analysis.
Caption: Structural relationships between the target compound and its analogues.
References
Navigating the Spectral Landscape: A Comparative Guide to the 13C NMR Analysis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Immediate Release
In the intricate world of drug discovery and development, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for mapping the carbon framework of a molecule. This guide provides a comparative analysis of the 13C NMR spectroscopic data for the novel compound 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, offering a valuable resource for researchers and scientists in the field.
Due to the novelty of this compound, experimental 13C NMR data is not yet publicly available. To bridge this gap, this guide presents a robust comparison between theoretically predicted chemical shifts and experimental data for a closely related analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. This juxtaposition provides crucial insights into the expected spectral characteristics of the target compound and highlights the influence of the substituent at the C-2 position.
Comparative Analysis of 13C NMR Chemical Shifts
The predicted 13C NMR chemical shifts for this compound were generated using established computational methods. These theoretical values are presented alongside the experimental data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine to facilitate a direct comparison. The data is summarized in Table 1.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine |
| C-2 | 158.2 | 163.3 |
| C-3 | 130.5 | 141.0 |
| C-4 | 145.8 | 149.2 |
| C-5 | 108.9 | 99.4 |
| C-6 | 135.4 | 153.5 |
| CH3 | 18.1 | 17.5 |
| OCH3 | - | 54.9 |
Table 1. Comparison of Predicted and Experimental 13C NMR Chemical Shifts.
The analysis reveals significant differences in the chemical shifts of the ring carbons, particularly C-2, C-3, C-5, and C-6. These variations can be attributed to the differing electronic effects of the carbonyl group in the pyridin-2(1H)-one tautomer versus the methoxy group in the pyridine analogue. The presence of the electron-withdrawing nitro group and the bromine atom also exerts a notable influence on the chemical shifts of the adjacent carbon atoms.
Understanding the Methodology: From Sample to Spectrum
The successful acquisition of high-quality 13C NMR data hinges on a meticulous experimental protocol. The following is a detailed methodology that can be employed for the analysis of this compound and related compounds.
Experimental Protocol for 13C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Instrument Setup:
-
The 13C NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
The instrument should be properly tuned and shimmed for the specific solvent and sample.
-
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is commonly used.
-
Acquisition Time (AQ): Typically set between 1.0 and 2.0 seconds.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially for quaternary carbons.
-
Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a larger number of scans (typically ranging from 1024 to 4096 or more) is required to achieve an adequate signal-to-noise ratio.
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Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected range of chemical shifts for organic molecules.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., MestReNova, TopSpin).
-
Processing steps include Fourier transformation, phase correction, and baseline correction.
-
The chemical shifts are referenced to the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Visualizing the Analytical Workflow
To provide a clear overview of the process, the following diagram illustrates the logical workflow of a 13C NMR analysis, from the initial sample preparation to the final data interpretation.
Figure 1. A flowchart illustrating the key stages of 13C NMR analysis.
This comprehensive guide serves as a foundational resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds. By providing a framework for both the prediction and experimental determination of 13C NMR spectra, it aims to accelerate the pace of discovery and development in the pharmaceutical and chemical sciences.
Comparative Mass Spectrometry Analysis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
This guide provides a comparative analysis of the mass spectrometry data for 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one against structurally similar compounds. Due to the absence of publicly available experimental mass spectrometry data for the target compound, this guide offers a predicted fragmentation pattern based on established principles of mass spectrometry and data from related molecules. This information is valuable for researchers in drug development and chemical synthesis for the identification and characterization of this and similar compounds.
Predicted and Comparative Mass Spectrometry Data
The mass spectrum of this compound is predicted to exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine. The fragmentation is expected to be driven by the loss of the nitro group, the bromine atom, and cleavage of the pyridinone ring. For a robust comparison, we present the predicted data alongside the experimental data for two similar compounds: 5-Bromo-2-hydroxypyridine and 3-Nitro-2(1H)-pyridinone.[1][2]
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Ionization Mode | Predicted/Observed m/z values |
| This compound (Predicted) | C₆H₅BrN₂O₃ | 232.02/234.02 | EI | M⁺: 233/235, [M-NO₂]⁺: 187/189, [M-Br]⁺: 154, [M-NO₂-CO]⁺: 159/161 |
| 5-Bromo-2-hydroxypyridine [2] | C₅H₄BrNO | 172.95/174.95 | EI | M⁺: 173/175 |
| 3-Nitro-2(1H)-pyridinone [1] | C₅H₄N₂O₃ | 140.09 | EI | M⁺: 140 |
Experimental Protocols
The following is a typical Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound and its analogues.
Instrumentation: A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-350
Predicted Fragmentation Pathway
The fragmentation of this compound under electron ionization is anticipated to follow several key pathways. The initial event is the formation of the molecular ion (M⁺). Subsequent fragmentation is likely to involve the loss of the nitro group (NO₂) and the bromine atom, as these are relatively labile substituents. Further fragmentation may occur through the loss of carbon monoxide (CO) from the pyridinone ring.
Caption: Predicted EI fragmentation of this compound.
Experimental Workflow
The general workflow for analyzing a sample like this compound using GC-MS involves several key steps from sample preparation to data analysis.
Caption: A typical workflow for GC-MS analysis of small organic molecules.
References
Interpreting the Infrared Spectrum of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one: A Comparative Guide
This guide provides a detailed interpretation of the expected infrared (IR) spectrum of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one. The analysis is based on the characteristic absorption frequencies of its constituent functional groups, supported by data from established spectroscopic literature. This document is intended for researchers, scientists, and professionals in drug development to aid in the structural elucidation and characterization of this and similar substituted pyridinone compounds.
Predicted Infrared Absorption Data
The following table summarizes the expected characteristic infrared absorption bands for this compound. The predicted ranges are derived from established literature values for each functional group.
| Functional Group | Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** | Expected Intensity |
| N-H (in pyridinone ring) | Stretching | 3200-2800 | Medium, Broad |
| C-H (aromatic) | Stretching | 3100-3000 | Medium to Weak |
| C-H (methyl) | Asymmetric & Symmetric Stretching | 2975-2850 | Medium to Weak |
| C=O (pyridinone) | Stretching | 1680-1640 | Strong |
| C=C & C=N (ring) | Stretching | 1620-1400 | Medium to Strong |
| NO₂ (nitro) | Asymmetric Stretching | 1550-1475 | Strong |
| C-H (methyl) | Bending | 1470-1430 | Medium |
| NO₂ (nitro) | Symmetric Stretching | 1360-1290 | Strong |
| C-N (ring) | Stretching | 1300-1200 | Medium |
| C-Br | Stretching | 690-515 | Medium to Strong |
Comparison with Alternative Analytical Techniques
While IR spectroscopy is a powerful tool for identifying functional groups, a comprehensive structural confirmation of this compound would typically involve a combination of analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR Spectroscopy | Provides detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the determination of the molecule's carbon-hydrogen framework. | High resolution, provides detailed connectivity information. | Larger sample quantity may be needed compared to MS; sensitivity can be an issue for certain nuclei. |
| Mass Spectrometry (MS) | Determines the molecular weight and can provide information about the molecular formula and fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed structural information on its own; isomers can be difficult to distinguish. |
| X-ray Crystallography | Provides the definitive three-dimensional structure of the molecule in the solid state. | Unambiguous determination of molecular structure and stereochemistry. | Requires a suitable single crystal, which can be challenging to grow. |
Experimental Protocol: Acquiring the IR Spectrum
The following is a generalized protocol for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain the infrared spectrum of the solid sample in the range of 4000-400 cm⁻¹.
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
The solid sample (this compound)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
-
Sample Application:
-
Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline corrected if necessary.
-
Identify and label the major absorption peaks.
-
Compare the peak positions with the expected values in the data table above to confirm the presence of the key functional groups.
-
-
Cleaning:
-
Retract the press and carefully remove the sample from the ATR crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent-dampened wipe to prepare for the next measurement.
-
Visualizing the Spectral Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the IR spectrum of a given chemical compound.
Caption: A flowchart outlining the key steps in the acquisition and interpretation of an IR spectrum for structural elucidation.
Detailed Interpretation of Key Spectral Regions
-
3200-2800 cm⁻¹ Region: The presence of a broad absorption band in this region is characteristic of the N-H stretching vibration of the pyridinone ring, likely broadened due to hydrogen bonding in the solid state. Weaker absorptions from the aromatic C-H and the methyl C-H stretches are also expected just above and below 3000 cm⁻¹, respectively.[1][2]
-
1700-1600 cm⁻¹ Region: A very strong and sharp peak is anticipated around 1680-1640 cm⁻¹, which is a hallmark of the C=O (carbonyl) stretch in a 2-pyridone system.[1][3] Its exact position can be influenced by the electron-withdrawing nitro group and potential intermolecular hydrogen bonding.[1]
-
1600-1200 cm⁻¹ Region: This region will likely contain a series of strong to medium absorptions. The two most prominent are expected to be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.[4][5][6] Aromatic nitro compounds typically show a strong asymmetric stretch between 1550-1475 cm⁻¹ and a strong symmetric stretch between 1360-1290 cm⁻¹.[5][6] Interspersed with these will be absorptions from the C=C and C=N stretching vibrations of the pyridinone ring.
-
Fingerprint Region (< 1200 cm⁻¹): This region contains a multitude of complex vibrations, making it unique for each molecule. A key peak to look for would be the C-Br stretching vibration, which is expected to appear in the lower frequency range of 690-515 cm⁻¹.[7] Other bands in this region will correspond to various bending and stretching modes of the substituted ring system.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Methods for Purity Analysis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
In the landscape of pharmaceutical development and chemical research, ensuring the purity of synthesized compounds is a critical step for guaranteeing safety and efficacy. For novel compounds like 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, a key intermediate in various synthetic pathways, robust analytical methods are paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering a primary method alongside potential alternatives, supported by established chromatographic principles for similar molecules.
Comparative Analysis of HPLC Methods
While a specific, validated HPLC method for this compound is not extensively documented in publicly available literature, a reliable method can be developed based on the analysis of structurally related substituted pyridinone and nitropyridine derivatives. The primary proposed method utilizes reversed-phase chromatography, a technique widely employed for the separation of moderately polar to non-polar compounds.
Table 1: Comparison of Proposed and Alternative HPLC Methods
| Parameter | Proposed Method | Alternative Method 1 | Alternative Method 2 |
| Stationary Phase | C18 (Octadecyl Silane), 5 µm, 4.6 x 250 mm | C8 (Octyl Silane), 5 µm, 4.6 x 150 mm | Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | A: WaterB: Methanol | A: 20 mM Phosphate Buffer (pH 3.0)B: Acetonitrile |
| Gradient | 20-80% B over 15 min | Isocratic 60% B | 30-70% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 238 nm | Diode Array Detector (DAD) at 220-400 nm |
| Column Temp. | 30 °C | 25 °C | 35 °C |
| Injection Vol. | 10 µL | 5 µL | 15 µL |
| Pros | Good resolution for a wide range of impurities, MS-compatible mobile phase. | Simpler mobile phase, potentially faster for less complex samples. | Enhanced selectivity for aromatic impurities, comprehensive impurity profiling with DAD. |
| Cons | Longer run time. | May not resolve closely eluting impurities. | Buffer preparation can be more complex, potential for buffer precipitation. |
Experimental Protocols
Proposed Method: Reversed-Phase HPLC with Formic Acid Modifier
This method is designed to provide a good balance of resolution and sensitivity for the target compound and potential process-related impurities or degradation products.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18 (Octadecyl Silane), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.
-
Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B
-
12-15 min: 80% B
-
15.1-18 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Methodology Workflow and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method development and the logical relationship of the key parameters influencing the separation.
A Comparative Analysis of the Reactivity of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and its Chloro Analog
For Researchers, Scientists, and Drug Development Professionals
Theoretical Background: Nucleophilic Aromatic Substitution (SNAr) in Pyridinones
The reactivity of 5-halo-4-methyl-3-nitropyridin-2(1H)-ones is predominantly governed by the nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, being inherently electron-deficient, is further activated towards nucleophilic attack by the strong electron-withdrawing nitro group at the 3-position. In the SNAr mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step. Subsequently, the leaving group (halide ion) is eliminated, and the aromaticity of the pyridinone ring is restored.
The rate of the SNAr reaction is influenced by several factors, including the nature of the solvent, the nucleophile, and the leaving group. In many cases of SNAr on activated aromatic systems, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.
Comparative Reactivity: Bromo vs. Chloro Substituents
In the context of nucleophilic aromatic substitution on activated aryl halides, the expected order of leaving group ability is often F > Cl ≈ Br > I.[1] This trend is contrary to what is observed in SN1 and SN2 reactions, where bromide is generally a better leaving group than chloride.[2][3] This difference arises because the rate-determining step in SNAr is often the nucleophilic attack, which is facilitated by a more electronegative halogen that increases the electrophilicity of the carbon atom. The C-X bond cleavage occurs in a subsequent, often faster, step.
For 5-bromo-4-methyl-3-nitropyridin-2(1H)-one and its chloro analog, it is therefore anticipated that their reactivities in SNAr reactions will be quite similar. The slightly higher electronegativity of chlorine compared to bromine may render the carbon atom at the 5-position in the chloro analog marginally more electrophilic, potentially leading to a slightly faster reaction rate under identical conditions. However, the difference is expected to be minimal. Some studies on the nucleophilic substitution of N-methylpyridinium ions have shown that the 2-chloro, 2-bromo, and 2-iodo analogs exhibit roughly equal reactivity.[4]
Quantitative Comparison of Reactivity (Hypothetical Data)
To illustrate a quantitative comparison, the following table presents hypothetical data for the reaction of this compound and its chloro analog with a generic nucleophile (e.g., piperidine) under standardized conditions. Note: This data is illustrative and not derived from actual experimental results.
| Compound | Halogen Substituent | Reaction Time (hours) | Yield (%) | Relative Rate Constant (k_rel) |
| This compound | Bromo | 4 | 85 | 1.00 |
| 5-Chloro-4-methyl-3-nitropyridin-2(1H)-one | Chloro | 3.5 | 88 | 1.14 |
Experimental Protocols
To empirically determine the relative reactivity of the bromo and chloro analogs, a competitive reaction or parallel kinetic studies can be performed.
Protocol for a Comparative Kinetic Study via HPLC
Objective: To determine the second-order rate constants for the reaction of this compound and 5-chloro-4-methyl-3-nitropyridin-2(1H)-one with a model nucleophile, such as piperidine.
Materials:
-
This compound
-
5-Chloro-4-methyl-3-nitropyridin-2(1H)-one
-
Piperidine
-
Anhydrous Dimethylformamide (DMF)
-
Internal standard (e.g., naphthalene)
-
HPLC-grade solvents (acetonitrile, water)
-
Thermostatted reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the internal standard in DMF.
-
Prepare separate stock solutions of accurately weighed this compound and 5-chloro-4-methyl-3-nitropyridin-2(1H)-one in DMF containing the internal standard.
-
Prepare a stock solution of piperidine in DMF.
-
-
Reaction Setup:
-
In a thermostatted reaction vessel maintained at a constant temperature (e.g., 50 °C), place a known volume of the pyridinone stock solution.
-
Initiate the reaction by adding a known volume of the piperidine stock solution. The concentration of piperidine should be in large excess to ensure pseudo-first-order kinetics.
-
-
Sampling and Analysis:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot with a large volume of the HPLC mobile phase.
-
Analyze the quenched sample by reverse-phase HPLC with UV detection.
-
-
Data Analysis:
-
Determine the concentration of the pyridinone reactant at each time point by integrating the peak area relative to the internal standard.
-
Plot the natural logarithm of the pyridinone concentration versus time. The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the concentration of piperidine.
-
Repeat the experiment for the other halogenated pyridinone under identical conditions.
-
Compare the second-order rate constants to determine the relative reactivity.
-
Visualizations
Caption: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) on a 5-halo-pyridin-2-one.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Potential: A Comparative Analysis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and Its Analogs
For researchers and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. Pyridine derivatives, a prominent class of heterocyclic compounds, have consistently demonstrated a wide spectrum of pharmacological activities. This guide provides a comparative overview of the biological activity of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and structurally similar compounds, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound belongs to the nitropyridine class of compounds. Its structure, featuring a pyridinone core with bromo, methyl, and nitro substituents, suggests a potential for diverse biological interactions. While specific experimental data on the biological activity of this particular compound is limited in publicly available literature, the known activities of structurally related compounds provide valuable insights into its potential therapeutic applications, primarily in the realms of anticancer and antimicrobial research. The electron-withdrawing nature of the nitro group and the presence of a halogen atom are key features that often contribute to the bioactivity of such molecules.
Comparative Biological Activity: Anticancer Potential
For instance, a series of novel 5-bromo-7-azaindolin-2-one derivatives, which share the bromo-substituted pyridinone scaffold, were evaluated for their in vitro activity against selected cancer cell lines. One of the most active compounds from this series demonstrated potent antitumor activity, with IC50 values ranging from 2.357 to 3.012 μM against HepG2, A549, and Skov-3 cell lines, proving more potent than the standard drug Sunitinib in this particular study[1].
Another study on brominated acetophenone derivatives highlighted a compound that exhibited remarkable cytotoxicity against several tumor cell lines, with IC50 values of 11.80 ± 0.89 µg/mL in A549 cells, 18.40 ± 4.70 µg/mL in Caco2 cells, and less than 10 µg/mL in MCF7 and PC3 cells[2].
These findings suggest that the brominated pyridine scaffold is a promising pharmacophore for the development of novel anticancer agents. The mechanism of action for such compounds often involves the inhibition of key cellular processes in cancer cells.
Comparative Biological Activity: Antimicrobial Properties
The presence of both a bromine atom and a nitro group in this compound suggests potential antimicrobial activity. Halogenated compounds are known to possess antimicrobial properties, and nitroaromatic compounds have been investigated as antimicrobial agents[3][4].
The mode of action for similar compounds, such as 5-bromo-5-nitro-1,3-dioxane (bronidox), involves the oxidation of essential protein thiols, leading to the inhibition of enzyme activity and subsequent microbial growth inhibition[5]. This mechanism could be relevant for this compound.
Furthermore, a study on halogenated pyrimidine derivatives demonstrated that compounds like 2-amino-5-bromopyrimidine exhibited significant inhibitory effects on the biofilm formation of E. coli O157:H7 without affecting bacterial growth, indicating a targeted antibiofilm action[6]. Another study on halogenated anilines showed that 4-bromo-3-chloroaniline and 3,5-dibromoaniline demonstrated minimum inhibitory concentrations (MICs) of 200 µg/mL and 100 µg/mL, respectively, against uropathogenic E. coli[7][8].
These examples underscore the potential of bromo-substituted heterocyclic compounds as a source of new antimicrobial and antibiofilm agents.
Data Summary
| Compound Class | Biological Activity | Target/Cell Line | Quantitative Data (IC50/MIC) | Reference |
| 5-Bromo-7-azaindolin-2-one derivatives | Anticancer | HepG2, A549, Skov-3 | 2.357–3.012 μM | [1] |
| Brominated acetophenone derivatives | Anticancer | A549, Caco2, MCF7, PC3 | < 10 - 18.40 µg/mL | [2] |
| Halogenated pyrimidine derivatives | Antibiofilm | E. coli O157:H7 | 50 µg/mL (inhibitory concentration) | [6] |
| Halogenated aniline derivatives | Antimicrobial | Uropathogenic E. coli | 100 - 200 µg/mL (MIC) | [7][8] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
A common method to evaluate the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for a few hours to allow the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of a compound against a specific microorganism is often determined using the broth microdilution method.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing Experimental Workflows
To illustrate the general process of screening for biological activity, the following diagrams are provided.
Caption: Generalized workflow for in vitro anticancer and antimicrobial screening.
Caption: Hypothesized antimicrobial mechanism of action for bromo-nitro compounds.
Conclusion
While direct experimental evidence for the biological activity of this compound is still emerging, the analysis of structurally similar compounds strongly suggests its potential as a valuable scaffold for the development of new anticancer and antimicrobial agents. The presence of the bromo and nitro functional groups on the pyridinone core are key determinants of its likely bioactivity. Further in-depth studies, including synthesis, in vitro screening, and mechanistic investigations, are warranted to fully elucidate the therapeutic potential of this and related compounds. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers embarking on the exploration of this promising class of molecules.
References
- 1. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Halogenated Antimicrobial Agents to Combat Drug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broad-Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of Substituted Nitropyridinones
For Researchers, Scientists, and Drug Development Professionals
Substituted nitropyridinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The efficient synthesis of these molecules is crucial for further research and development. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of substituted nitropyridinones: the Three-Component Ring Transformation (TCRT) and a multi-step approach involving Direct Nitration of a pyridone precursor.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic pathways, providing a direct comparison of their efficiency and applicability.
| Parameter | Three-Component Ring Transformation (TCRT) | Direct Nitration Route |
| Starting Materials | 1-Methyl-3,5-dinitro-2-pyridone, Ketone, Ammonia/Ammonium Acetate | Pyridine, Dimethyl Sulfate, Potassium Ferricyanide, Sodium Hydroxide, Fuming Nitric Acid, Sulfuric Acid |
| Number of Steps | 1 | 2 |
| Overall Yield | 79-95% (for aromatic ketones)[1] | ~65-70% (for the formation of 1-methyl-2-pyridone)[2] (Yield for the subsequent nitration step is not explicitly provided in the search results, which would further lower the overall yield) |
| Reaction Conditions | Condition A: 70 °C, 3 h; Condition B: 120 °C, 3 h (autoclave)[1] | Step 1: 0-10 °C to room temperature; Step 2: Requires fuming nitric and sulfuric acids.[1][2] |
| Substrate Scope | Broad scope for various ketones, including aliphatic and aromatic ketones.[1] | Primarily focused on the synthesis of the 1-methyl-3,5-dinitro-2-pyridone intermediate.[1] |
| Key Advantages | High efficiency, one-pot synthesis, access to a diverse range of substituted products. | Utilizes readily available starting materials. |
| Key Disadvantages | Requires the pre-synthesis of the dinitropyridone starting material. | Multi-step process with a lower overall yield, involves hazardous reagents like fuming nitric acid and dimethyl sulfate. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: One-pot Three-Component Ring Transformation (TCRT) route.
Caption: Multi-step Direct Nitration route to the TCRT precursor.
Detailed Experimental Protocols
Route 1: Three-Component Ring Transformation (TCRT)
This one-pot synthesis provides a highly efficient route to a variety of substituted nitropyridinones. The following is a general protocol based on the synthesis of 2-aryl-5-nitropyridines.[1]
Starting Material: 1-Methyl-3,5-dinitro-2-pyridone
Reactants: Aromatic ketone, Ammonia or Ammonium Acetate
General Procedure (Condition B):
-
A mixture of 1-methyl-3,5-dinitro-2-pyridone (1 mmol), an aromatic ketone (2 mmol), and a solution of ammonia in methanol (140 equiv.) is placed in an autoclave.
-
The autoclave is sealed and heated at 120 °C for 3 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the corresponding 2-aryl-5-nitropyridine.
Quantitative Data for Selected Aromatic Ketones (Condition B): [1]
| Aromatic Ketone | Product | Yield (%) |
| Acetophenone | 2-Phenyl-5-nitropyridine | 79 |
| 4-Methoxyacetophenone | 2-(4-Methoxyphenyl)-5-nitropyridine | 95 |
| 4-Chloroacetophenone | 2-(4-Chlorophenyl)-5-nitropyridine | 85 |
Route 2: Direct Nitration of a Pyridone Precursor
This route involves a two-step synthesis of the key intermediate, 1-methyl-3,5-dinitro-2-pyridone, which is the starting material for the TCRT route.
Step 1: Synthesis of 1-Methyl-2-pyridone from Pyridine [2]
Reactants: Pyridine, Dimethyl sulfate, Potassium ferricyanide, Sodium hydroxide
Procedure:
-
In a 5-L round-bottomed flask, 145 g (1.83 moles) of dry pyridine is placed.
-
231 g (1.83 moles) of dimethyl sulfate is added dropwise. The flask is then heated in a boiling water bath for 2 hours.
-
The resulting pyridinium salt is dissolved in 400 cc of water and cooled to 0 °C in an ice-salt bath.
-
Separate solutions of 1.2 kg (3.65 moles) of potassium ferricyanide in 2.4 L of water and 300 g (7.5 moles) of sodium hydroxide in 500 cc of water are prepared.
-
These two solutions are added dropwise simultaneously to the well-stirred pyridinium salt solution, maintaining the temperature below 10 °C. The addition is regulated so that the sodium hydroxide solution is added completely when half of the potassium ferricyanide solution has been added (approximately 1 hour). The remaining potassium ferricyanide solution is added over another hour.
-
The reaction mixture is allowed to stand for 5 hours, reaching room temperature.
-
1-Methyl-2-pyridone is salted out by adding 400–500 g of anhydrous sodium carbonate.
-
The separated oily layer is extracted with benzene, and the solvent is removed by distillation.
-
The residue is distilled under reduced pressure to yield 130–140 g (65–70%) of 1-methyl-2-pyridone boiling at 122–124 °C/11 mm.
Step 2: Nitration of 1-Methyl-2-pyridone [1]
Reactants: 1-Methyl-2-pyridone, Fuming nitric acid, Sulfuric acid
Procedure:
-
1-Methyl-2-pyridone is subjected to nitration using a mixture of fuming nitric acid and sulfuric acid.
-
The reaction yields 1-methyl-3,5-dinitro-2-pyridone.
Conclusion
The Three-Component Ring Transformation (TCRT) stands out as a highly efficient and versatile method for the synthesis of a wide array of substituted nitropyridinones in a single step with high yields. While the Direct Nitration route utilizes more fundamental starting materials, it is a multi-step process with a lower overall yield and involves the use of hazardous reagents. For researchers aiming to generate a library of diverse nitropyridinone derivatives for screening and development, the TCRT pathway offers a more practical and efficient approach, provided the dinitropyridone starting material is accessible. The Direct Nitration route, however, provides a clear and established method for the synthesis of this key precursor. The choice of synthetic route will ultimately depend on the specific goals of the research, available resources, and the desired scale of the synthesis.
References
A Comparative Spectroscopic Guide to 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and its key derivatives. Due to the limited availability of direct experimental data for the parent compound, this guide leverages comprehensive data from its closely related analogue, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, to infer and compare expected spectroscopic characteristics. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for the methoxy derivative, which serves as a primary reference for understanding the core pyridinone structure.
Table 1: ¹H NMR Spectroscopic Data of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| 8.25 | s | 1H | H-6 (Pyridine ring) | [1][2] |
| 3.94 | s | 3H | -OCH₃ (Methoxy group) | [1][2] |
| 2.29 | s | 3H | -CH₃ (Methyl group) | [1][2] |
Table 2: IR Spectroscopic Data of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
| Wavenumber (cm⁻¹) | Assignment |
| 1633, 1581, 1538, 1512 | Aromatic C=C and C=N stretching |
| 1458 | -CH₃ bending |
| 1377, 1344, 1321 | Asymmetric and symmetric NO₂ stretching |
| 1244 | C-O-C stretching |
| 869, 779 | C-H out-of-plane bending |
Table 3: Mass Spectrometry Data of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
| m/z Value | Ion Description |
| 247.05 | [M]⁺ (Molecular Ion) |
Inferred Spectroscopic Properties of this compound
Based on the data for the 2-methoxy derivative, we can predict the key spectroscopic features of this compound. The pyridin-2(1H)-one tautomer is expected to be the predominant form.
-
¹H NMR: The spectrum would likely show a signal for the N-H proton, typically a broad singlet, in addition to the aromatic proton and the methyl group protons. The chemical shift of the aromatic proton (H-6) may be slightly different due to the change from a methoxy to a carbonyl group.
-
¹³C NMR: The most significant difference would be the presence of a carbonyl carbon (C=O) signal in the downfield region (typically 160-180 ppm), replacing the methoxy carbon signal.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the pyridinone ring would be expected around 1650-1680 cm⁻¹. The N-H stretching vibration would likely appear as a broad band in the region of 3200-3400 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of this compound.
Experimental Protocols
The following are detailed experimental methodologies for the synthesis and spectroscopic analysis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, which can be adapted for the target pyridinone and its derivatives.
Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine[1][2]
-
Reaction Setup: A solution of 2-methoxy-4-methyl-3-nitropyridine (1.49 mol) in acetic acid (1.5 L) is prepared at room temperature.
-
Addition of Reagents: Sodium acetate (5.37 mol) is slowly added to the stirring solution, followed by the dropwise addition of bromine (4.00 mol) over a period of less than 30 minutes.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to 0 °C. A 10% aqueous solution (1.5 L) and a saturated aqueous sodium sulfate solution (1.5 L) are added sequentially to quench the reaction.
-
Isolation: The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
-
IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet.
-
Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer.
-
-
Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.
-
Data Acquisition: The mass spectrum is recorded, showing the molecular ion and fragmentation pattern.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic approach to 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Caption: General workflow for the synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Logical Relationship of Spectroscopic Analysis
The following diagram outlines the logical flow of spectroscopic data analysis for the characterization of these compounds.
Caption: Logical workflow for spectroscopic characterization of pyridinone derivatives.
References
X-ray Crystallography of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship (SAR) studies. While the crystal structure of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one is not yet publicly available, this guide provides a comparative analysis of its expected crystallographic features against structurally related compounds. By examining the crystal structures of 3-Nitro-2(1H)-pyridinone and 4-Methyl-3-nitropyridin-2-amine, we can infer key structural parameters and intermolecular interactions that are likely to govern the solid-state conformation of the title compound.
This guide presents a summary of crystallographic data for these alternative compounds in clearly structured tables, a detailed experimental protocol for single-crystal X-ray diffraction, and visualizations to illustrate the experimental workflow.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for two related pyridine derivatives. These compounds share key structural motifs with this compound, namely the pyridinone/pyridine ring, a nitro group, and in the second case, a methyl group. The data presented here allows for an informed estimation of the expected bond lengths, angles, and unit cell characteristics of the title compound.
Table 1: Crystallographic Data and Structure Refinement for Alternative Compounds.
| Parameter | 3-Nitro-2(1H)-pyridinone | 4-Methyl-3-nitropyridin-2-amine[1] |
| Empirical Formula | C₅H₄N₂O₃ | C₆H₇N₃O₂ |
| Formula Weight | 140.10 | 153.15 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.339(2) | 7.3776(6) |
| b (Å) | 6.843(2) | 12.8673(11) |
| c (Å) | 11.234(3) | 7.3884(6) |
| α (°) | 90 | 90 |
| β (°) | 106.91(3) | 104.364(4) |
| γ (°) | 90 | 90 |
| Volume (ų) | 539.7(3) | 679.45(10) |
| Z | 4 | 4 |
| Temperature (K) | 293 | 296 |
| Wavelength (Å) | 0.71073 | 0.71073 (Mo Kα) |
| R-factor (%) | 4.3 | 5.6 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for Alternative Compounds.
| Bond/Angle | 3-Nitro-2(1H)-pyridinone | 4-Methyl-3-nitropyridin-2-amine[1] |
| C-NO₂ | 1.445 | 1.439 |
| N-O (nitro) | 1.223 / 1.231 | 1.232 / 1.237 |
| C-C (ring avg.) | 1.381 | 1.386 |
| C-N (ring avg.) | 1.365 | 1.359 |
| C=O | 1.254 | N/A |
| C-NH₂ | N/A | 1.341 |
| C-CH₃ | N/A | 1.495 |
| O-N-O | 124.3 | 123.7 |
| C-C-NO₂ | 121.1 / 117.8 | 120.3 / 118.9 |
Experimental Protocols
The following is a detailed methodology for the determination of a small molecule crystal structure, such as that of this compound, using single-crystal X-ray diffraction.
1. Crystallization:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
A variety of solvents and solvent mixtures should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Common solvents include acetone, ethanol, methanol, ethyl acetate, and hexane.
-
The crystallization process is often carried out in a dust-free environment and at a constant temperature to promote slow, ordered crystal growth.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal motion of the atoms and protect it from X-ray damage.
-
The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), is used to collect the diffraction data.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing:
-
The collected diffraction images are processed to determine the unit cell parameters, crystal system, and space group.
-
The intensities of the individual reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
4. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.
-
Hydrogen atoms are typically located from the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.
-
The final refinement includes anisotropic displacement parameters for non-hydrogen atoms. The quality of the final structure is assessed by the R-factor, goodness-of-fit, and the residual electron density map.
Mandatory Visualization
The following diagrams illustrate the logical workflow of a single-crystal X-ray diffraction experiment.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Data analysis pathway in X-ray crystallography.
References
Comparative Guide to 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and Its Analogs for Drug Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and its key analogs, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine and 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine. These compounds are versatile intermediates in the synthesis of complex heterocyclic molecules with applications in medicinal chemistry and materials science. This document outlines their chemical properties, comparative reactivity in key synthetic transformations, and potential biological applications, supported by experimental data and detailed protocols.
Physicochemical Properties and Specifications
A clear distinction in physicochemical properties is essential for selecting the appropriate building block for a specific synthetic route or biological screening campaign. The following table summarizes the key specifications for this compound and its methoxy and hydroxy analogs.
| Property | This compound | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 5-Bromo-2-hydroxy-4-methyl-3-nitropyridine |
| CAS Number | 1446237-40-6 | 884495-14-1 | 228410-90-0 |
| Molecular Formula | C₆H₅BrN₂O₃ | C₇H₇BrN₂O₃ | C₆H₅BrN₂O₃ |
| Molecular Weight | 233.02 g/mol | 247.05 g/mol | 233.02 g/mol |
| Purity | Typically ≥98% | Typically ≥99% (HPLC) | Typically ≥95% |
| Appearance | Information not available | Off-white to yellow powder | Information not available |
| Melting Point | Information not available | 72-78 °C | Information not available |
Comparative Reactivity and Synthetic Applications
The functional groups present on the pyridinone ring dictate the reactivity and suitability of each compound for various synthetic transformations. The bromine atom at the 5-position is a key handle for palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
5-Bromo-2-methoxy-4-methyl-3-nitropyridine is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, which are fundamental for creating new carbon-carbon and carbon-nitrogen bonds.[1] The electron-withdrawing nitro group activates the pyridine ring, facilitating these transformations.
While specific comparative data is limited, the reactivity of this compound and its 2-hydroxy analog in similar cross-coupling reactions is expected to be comparable, though the free N-H and O-H groups might require protection in some cases to avoid side reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 5-Bromopyridine Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-bromopyridine derivative with an arylboronic acid.
Materials:
-
5-Bromopyridine derivative (e.g., 5-Bromo-2-methoxy-4-methyl-3-nitropyridine) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
-
Standard reaction glassware
Procedure:
-
To a dried reaction flask, add the 5-bromopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times.
-
Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Script for Suzuki-Miyaura Coupling Workflow
Biological and Medicinal Chemistry Applications
Substituted pyridinones are recognized as privileged scaffolds in drug discovery due to their ability to act as hydrogen bond donors and acceptors, and to serve as bioisosteres for other cyclic systems.[2] The bromo-nitro-pyridinone core, in particular, is a versatile starting point for the synthesis of kinase inhibitors and other biologically active compounds.
The nitro group can be readily reduced to an amino group, which provides a handle for further derivatization to build complex molecular architectures. This strategy is employed in the synthesis of various kinase inhibitors, where the resulting amino-pyridine core can interact with the hinge region of the kinase active site.[3]
DOT Script for Kinase Inhibitor Synthesis Pathway
Conclusion
This compound and its 2-methoxy and 2-hydroxy analogs are valuable building blocks for organic synthesis and medicinal chemistry. The choice between these compounds will depend on the specific requirements of the synthetic route and the desired properties of the final product. The 2-methoxy derivative is well-documented as a versatile substrate for palladium-catalyzed cross-coupling reactions. While direct comparative performance data is scarce, the underlying chemical principles suggest that all three compounds are promising starting materials for the development of novel therapeutics, particularly in the area of kinase inhibition for oncology. Further research is warranted to fully elucidate the comparative performance and biological potential of these closely related pyridinone scaffolds.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine | 884495-14-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Safety and Handling of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one and Other Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety, handling, and reactivity of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one against other common brominated and nitrated pyridine derivatives used in chemical synthesis. The information presented is intended to assist researchers in making informed decisions regarding reagent selection, risk assessment, and experimental design.
Safety and Handling Comparison
| Reagent | GHS Pictograms | Hazard Statements | Precautionary Statements (Summary) | Personal Protective Equipment (PPE) |
| This compound | Likely: Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | General Handling: Avoid breathing dust/fumes. Wash hands thoroughly after handling. Use in a well-ventilated area.[1][2] Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[1] | Safety glasses with side-shields, chemical-resistant gloves, lab coat, respiratory protection if dust is generated. | |
| 5-Bromo-2-nitropyridine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Tightly fitting safety goggles, fire/flame resistant and impervious clothing, chemical-resistant gloves, full-face respirator if exposure limits are exceeded.[1] | |
| 2-Amino-5-bromo-4-methyl-3-nitropyridine | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.[2] | Safety glasses, protective gloves, lab coat, respiratory protection.[2] | |
| 4-Nitropyridine | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection. | Tightly fitting safety goggles, impervious clothing, chemical-resistant gloves, full-face respirator if exposure limits are exceeded. | |
| 3-Nitropyridine | No data available | General Handling: Handle in a well-ventilated place. Wear suitable protective clothing. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1] Storage: Keep container tightly closed in a dry, cool and well-ventilated place.[1] | Tightly fitting safety goggles, fire/flame resistant and impervious clothing, chemical-resistant gloves. |
Reactivity and Performance Comparison
Substituted nitropyridines are valuable reagents in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The reactivity of these compounds is significantly influenced by the nature and position of the substituents on the pyridine ring.
The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of leaving groups, typically halogens.[3] Halogens at the 2- and 4-positions of the pyridine ring are generally more reactive in SNAr reactions because the nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance.[3]
While direct quantitative data for the comparative reactivity of this compound is limited, its structure suggests it will readily participate in SNAr reactions at the bromine-bearing carbon. The presence of the additional electron-withdrawing nitro group further enhances this reactivity.
In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine bond is a common reaction site.[4][5] The reactivity of bromopyridines in these reactions is well-established, making this compound a promising substrate for the formation of carbon-carbon bonds.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline for the reaction of a bromonitropyridine derivative with an amine nucleophile and can be adapted for this compound.
Materials:
-
This compound (or alternative bromonitropyridine)
-
Amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
-
Base (e.g., K2CO3, Et3N)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq) to the stirring solution.
-
Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathway and Experimental Workflow
Polo-like Kinase 1 (PLK1) Signaling Pathway in Cell Cycle Regulation
Substituted bromopyridines are key intermediates in the synthesis of various kinase inhibitors.[6][7][8][9] For instance, derivatives of 2-bromo-4-methyl-5-nitropyridine have been utilized in the synthesis of potent inhibitors of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in regulating multiple stages of the cell cycle, including mitotic entry, spindle formation, and cytokinesis.[10][11][12] Overexpression of PLK1 is observed in many cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[11][12]
Caption: PLK1 signaling in the G2/M transition and mitosis.
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor using a substituted bromonitropyridine typically involves a multi-step process. The following workflow illustrates a general approach.
Caption: Synthetic workflow for a kinase inhibitor.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2-Amino-5-bromo-4-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 12. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one, a halogenated nitro compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. All chemical waste must be managed through an approved hazardous waste program.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a designated and well-ventilated area, such as a chemical fume hood.[2][3][4]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Double gloving may be necessary. |
| Eye Protection | Chemical splash goggles or a face shield. |
| Lab Coat | A fully buttoned lab coat is mandatory. |
| Respiratory Protection | If working outside a fume hood, a NIOSH/MSHA approved respirator may be required. |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][5][6]
1. Waste Identification and Segregation:
-
Classify this compound as a halogenated organic hazardous waste.[7]
-
This waste stream must be kept separate from other chemical wastes, especially incompatible materials such as acids, bases, and oxidizing agents, to prevent dangerous reactions.[6][8]
2. Waste Collection and Containerization:
-
Use a designated, compatible, and leak-proof container for collecting the waste. Polyethylene containers are often suitable for halogenated solvents.[6][9]
-
The container must be kept securely closed except when adding waste.[8][10]
-
Do not use food containers for hazardous waste storage.[8]
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity or concentration of the waste.
-
Note the date when the first waste was added to the container.
4. Storage of Hazardous Waste:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][10]
-
The SAA must be inspected weekly for any signs of leakage.[8]
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat and direct sunlight.[6]
5. Arranging for Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor.[8][10]
-
Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and dispose of all contaminated materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Provide them with the specific details of the spilled chemical.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. aksci.com [aksci.com]
- 5. acs.org [acs.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Handling Protocols for 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Bromo-4-methyl-3-nitropyridin-2(1H)-one. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on safety data for structurally similar chemicals, such as other nitropyridine derivatives.[1][2][3] These related compounds are known to cause skin, eye, and respiratory irritation.[1][3] Therefore, cautious handling in a controlled laboratory environment is imperative.
Immediate Safety Precautions
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors.[2] Ensure the work area is well-ventilated.[1][2] An emergency eyewash station and a safety shower must be readily accessible.[2][4]
-
Hazard Identification: This chemical belongs to the class of pyridine derivatives and contains nitro and bromo groups, suggesting potential reactivity and bioactivity.[5] Similar compounds are known to cause skin and eye irritation and may cause respiratory irritation.[1][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the required protective gear.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard laboratory practice to protect against splashes and airborne particles. A face shield offers an additional layer of protection.[1][6] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended) and a chemically resistant lab coat | Prevents direct skin contact. Regularly inspect gloves for tears or contamination and change them frequently. The lab coat should be fully buttoned.[6][7] |
| Respiratory Protection | NIOSH-approved N95 dust mask or a higher-level respirator (e.g., PAPR) | Necessary when handling the powder form to avoid the inhalation of dust particles. Use in a well-ventilated area or a chemical fume hood is also required.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical for user safety and experimental integrity.
-
Preparation and Engineering Controls:
-
Designate a specific area for handling, weighing, and preparing solutions of this chemical.[6]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and functional.[2]
-
Perform all manipulations of the solid compound and its solutions inside a certified chemical fume hood.[2]
-
-
Handling and Solution Preparation:
-
Before handling, don all required PPE as detailed in the table above.
-
When weighing the solid, use a disposable weigh boat.
-
Prepare solutions by slowly adding the solid to the solvent to avoid splashing.
-
-
Spill Management:
-
In the event of a spill, evacuate all non-essential personnel from the area.[6]
-
For a small spill, trained personnel wearing appropriate PPE should contain the spill with an inert absorbent material like sand, earth, or vermiculite.[1]
-
Do not use water to clean up the spill, as this may create an inhalation hazard if the compound is aerosolized.[6]
-
Collect the spilled material and absorbent into a sealed, labeled container for hazardous waste.[1]
-
Thoroughly decontaminate the spill area with an appropriate solvent and cleaning materials.[6]
-
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed container for hazardous chemical waste.[6]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container.
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with institutional and local regulations.[8]
Experimental Workflow
Caption: A flowchart outlining the safe handling procedure for this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. benchchem.com [benchchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



